Malabaricone B
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2,6-dihydroxyphenyl)-9-(4-hydroxyphenyl)nonan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O4/c22-17-14-12-16(13-15-17)8-5-3-1-2-4-6-9-18(23)21-19(24)10-7-11-20(21)25/h7,10-15,22,24-25H,1-6,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAPDMKKECXPHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)C(=O)CCCCCCCCC2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80212720 | |
| Record name | Malabaricone B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80212720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63335-24-0 | |
| Record name | Malabaricone B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63335-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Malabaricone B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063335240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Malabaricone B | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287967 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Malabaricone B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80212720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Malabaricone B as an Antibacterial Agent: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Malabaricone B, a naturally occurring phenylacylphenol found in the Myristicaceae family of plants, has emerged as a promising candidate in the fight against multidrug-resistant bacteria, particularly Staphylococcus aureus (MRSA).[1][2][3][4][5] This technical guide provides an in-depth analysis of the current understanding of this compound's antibacterial mechanism of action. It consolidates available data, outlines detailed experimental protocols for key assays, and presents visual diagrams of the proposed mechanism and experimental workflows. The primary mode of action identified is the rapid disruption of bacterial cell membrane integrity, leading to leakage of cellular components and ultimately, cell death.[2][3][4][5] This guide serves as a comprehensive resource for researchers investigating novel antibacterial agents and developing new therapeutic strategies.
Antibacterial Activity of this compound
This compound exhibits potent, concentration-dependent bactericidal activity against a range of Gram-positive bacteria, including clinically relevant multidrug-resistant strains of Staphylococcus aureus and Enterococcus species.[1][2] It demonstrates rapid killing kinetics, with complete eradication of viable S. aureus cultures observed within 15 minutes of exposure at concentrations five times the Minimum Inhibitory Concentration (MIC).[1][5] Notably, this compound also shows a low propensity for inducing bacterial resistance and a prolonged post-antibiotic effect (PAE) of approximately 22 hours at 10 times the MIC.[1] Furthermore, it effectively eradicates pre-formed S. aureus biofilms and demonstrates synergistic activity with conventional antibiotics like gentamicin and daptomycin.[1][2][6]
Quantitative Antimicrobial Data
The following table summarizes the key quantitative data regarding the antibacterial efficacy of this compound.
| Parameter | Organism(s) | Value | Reference(s) |
| Minimum Inhibitory Concentration (MIC) | S. aureus (including MDR strains), Enterococcus sp. | 1–2 mg/L | [1][7] |
| Minimum Inhibitory Concentration (MIC) | S. aureus ATCC 29213 | 0.5 µg/mL | [5] |
| Time to Complete Killing (at 5x MIC) | S. aureus | 15 minutes | [1] |
| Post-Antibiotic Effect (PAE) (at 10x MIC) | S. aureus | ~22 hours | [1] |
| In vivo Efficacy (murine thigh infection model) | S. aureus | ~0.5 log10 cfu/g reduction at 50 mg/kg BID | [1][7] |
Core Mechanism of Action: Membrane Disruption
The primary antibacterial mechanism of this compound is the disruption of the bacterial cell membrane.[2][3][4][5] This is supported by several lines of experimental evidence, including morphological changes observed through microscopy and the detection of leaked cellular components.
Evidence for Membrane Damage
-
Scanning Electron Microscopy (SEM): SEM analysis of S. aureus treated with this compound reveals significant alterations in cell morphology.[2][5] The treated bacterial cells exhibit a distorted and irregular surface, indicative of membrane damage.[5]
-
Confocal Microscopy: Confocal microscopy further corroborates the membrane-damaging effects of this compound.[2][5]
-
Release of Extracellular ATP: A key indicator of compromised membrane integrity is the leakage of intracellular molecules. Treatment of S. aureus with this compound leads to a significant increase in the concentration of extracellular ATP, confirming that the cell membrane has been permeabilized.[2][3][4][5]
The proposed mechanism of action is visualized in the following diagram:
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the antibacterial mechanism of action of this compound.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[8]
-
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. A standardized inoculum of the test bacterium is added to each well. The plate is incubated under appropriate conditions, and the wells are examined for visible turbidity.
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the serially diluted this compound. Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting the wells for the lowest concentration of this compound that shows no turbidity.
-
Time-Kill Kinetics Assay
This assay determines the rate at which an antimicrobial agent kills a bacterial population over time.
-
Principle: A standardized bacterial inoculum is exposed to different concentrations of the antimicrobial agent. At specified time points, aliquots are removed, serially diluted, and plated to enumerate the surviving bacteria.
-
Protocol:
-
Prepare flasks containing CAMHB with this compound at concentrations corresponding to multiples of its MIC (e.g., 1x, 2x, 5x, 10x MIC).
-
Inoculate each flask with the test bacterium to a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control flask without the compound.
-
Incubate the flasks at 37°C with shaking.
-
At various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline or PBS.
-
Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).
-
Incubate the plates at 37°C for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.
-
Extracellular ATP Measurement Assay
This assay quantifies the amount of ATP released from bacterial cells into the surrounding medium, which is a direct measure of membrane damage.
-
Principle: The assay utilizes the luciferin-luciferase reaction, where the light produced is directly proportional to the amount of ATP present.
-
Protocol:
-
Grow the bacterial culture to the mid-logarithmic phase.
-
Treat the bacterial suspension with different concentrations of this compound (e.g., 2.5x and 5x MIC). Include an untreated control and a positive control known to induce membrane leakage (e.g., melittin).[5]
-
At specified time points, centrifuge the samples to pellet the bacterial cells.
-
Collect the supernatant, which contains the extracellular ATP.
-
Use a commercial ATP bioluminescence assay kit according to the manufacturer's instructions.[5]
-
Briefly, add the luciferase reagent to the supernatant samples.
-
Measure the luminescence using a luminometer.
-
The amount of extracellular ATP can be quantified by comparing the luminescence readings to a standard curve of known ATP concentrations.
-
Scanning Electron Microscopy (SEM)
SEM is used to visualize the surface morphology of bacteria and observe any changes induced by the antimicrobial agent.
-
Principle: A beam of electrons is scanned over the surface of a prepared sample, and the emitted secondary electrons are detected to create an image of the surface topography.
-
Protocol:
-
Treat mid-logarithmic phase bacteria with this compound (e.g., 5x MIC) for a specified duration (e.g., 30 minutes).[5]
-
Wash the bacterial cells with a buffer (e.g., PBS).
-
Fix the cells with a primary fixative (e.g., 2.5% glutaraldehyde) overnight at 4°C.[5]
-
Wash the fixed cells with buffer.
-
Perform post-fixation with a secondary fixative (e.g., 1% osmium tetroxide).
-
Dehydrate the samples through a graded series of ethanol concentrations.
-
Critical-point dry the samples.
-
Mount the dried samples on stubs and coat them with a conductive material (e.g., gold-palladium).
-
Visualize the samples using a scanning electron microscope.
-
The following diagram illustrates the general experimental workflow for investigating the antibacterial mechanism of a novel compound like this compound.
Caption: General experimental workflow for mechanism of action studies.
Conclusion and Future Directions
The available evidence strongly supports that this compound exerts its potent bactericidal activity against Gram-positive bacteria, including multidrug-resistant strains, by rapidly disrupting the integrity of the bacterial cell membrane. This leads to the leakage of essential intracellular components, such as ATP, culminating in cell death. Its rapid action, low potential for resistance development, and synergistic effects with existing antibiotics make this compound a highly attractive lead compound for the development of new anti-staphylococcal therapies.[1][2]
Future research should focus on a more detailed characterization of the interaction between this compound and the bacterial membrane, including studies on its effect on membrane potential and fluidity. Investigating its efficacy against a broader spectrum of bacterial pathogens and further in vivo studies are also crucial next steps in its development as a clinical candidate. Additionally, exploring the potential for synergistic combinations with a wider range of antibiotics could lead to novel and effective treatment strategies for combating multidrug-resistant infections.
References
- 1. P20 Identification and detailed bio-evaluation of this compound as a potent antistaphylococcal lead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Naturally Derived this compound as a Promising Bactericidal Candidate Targeting Multidrug-Resistant Staphylococcus aureus also Possess Synergistic Interactions with Clinical Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Naturally Derived this compound as a Promising Bactericidal Candidate Targeting Multidrug-Resistant Staphylococcus aureus also Possess Synergistic Interactions with Clinical Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SYNERGISTIC COMPOSITION OF this compound AND CONVENTIONAL ANTIBIOTICS AGAINST MULTIDRUG RESISTANT STAPHYLOCOCCUS AUREUS INFECTIONS | CSIR - National Institute For Interdisciplinary Science and Technology (NIIST) [niist.res.in]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
A Comprehensive Technical Guide on the Antioxidant and Anti-inflammatory Properties of Malabaricone B
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Malabaricone B, a phenolic diarylnonanoid isolated from the mace and fruit rind of Myristica malabarica (Malabar nutmeg), has garnered scientific interest for its diverse biological activities. While its structural analog, Malabaricone C, is more extensively studied, this compound itself demonstrates a compelling, albeit complex, profile of antioxidant and anti-inflammatory effects. This document provides an in-depth analysis of the current scientific data on this compound, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used for its evaluation. The information is presented to support further research and development of this natural compound for potential therapeutic applications.
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various in vitro and in vivo models. Its activity appears to be context-dependent, exhibiting both direct radical scavenging properties and the ability to modulate the cellular redox environment. In some contexts, particularly in cancer cell lines, it can act as a pro-oxidant, inducing reactive oxygen species (ROS) to trigger apoptosis.
Quantitative Data on Antioxidant and Pro-oxidant Effects
The following tables summarize the key quantitative findings related to the antioxidant and pro-oxidant activities of this compound.
Table 1: In Vitro Antioxidant Activity of this compound
| Assay Type | Metric | Result | Source |
| DPPH Radical Scavenging | IC₅₀ | >200 µg/mL | [1] |
Note: The high IC₅₀ value suggests weak direct DPPH radical scavenging activity compared to other known antioxidants.
Table 2: In Vivo Antioxidant and Healing Effects of this compound in an Indomethacin-Induced Gastric Ulcer Model
| Parameter | Metric | Result | Treatment Protocol | Source |
| Ulcer Index | % Reduction | 60.3% (P<0.01) | 10 mg/kg body weight/day for 3 days in mice | [2][3] |
| Plasma Antioxidant Status | % Increase | 36% (P<0.01) | 10 mg/kg body weight/day for 3 days in mice | [2][3] |
| Thiobarbituric Acid Reactive Substances (TBARS) | % Reduction | 17% (P<0.05) | 10 mg/kg body weight/day for 3 days in mice | [2][3] |
| Protein Carbonyls | % Reduction | ~34% (P<0.05) | 10 mg/kg body weight/day for 3 days in mice | [2][3] |
Table 3: Pro-oxidant and Cytotoxic Effects of this compound on Cancer Cells
| Cell Line | Metric | Result | Mechanism | Source |
| A549 (Human Lung Cancer) | IC₅₀ | 8.1 ± 1.0 µM | Increase in intracellular Reactive Oxygen Species (ROS) | [4] |
Anti-inflammatory Activity
This compound demonstrates significant anti-inflammatory and gastroprotective effects, primarily observed in in vivo models of inflammation. Its mechanisms involve the modulation of key inflammatory mediators and pathways.
Mechanisms of Anti-inflammatory Action
Studies on indomethacin-induced gastric ulcers reveal that this compound's healing properties are linked to its anti-inflammatory and antioxidant actions. It has been shown to attenuate the increase in nitric oxide synthesis induced by indomethacin, while simultaneously enhancing the arginase pathway, which helps in resolving inflammation and promoting tissue repair[5].
While direct inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) enzymes by this compound is not well-documented, its structural analogs like Malabaricone C are potent inhibitors of 5-lipoxygenase, suggesting a potential area for further investigation for this compound[6].
Modulation of Inflammatory Signaling Pathways
The anti-inflammatory effects of phenolic compounds like malabaricones are often attributed to their ability to modulate key signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2[7][8][9]. Although the direct effects of this compound on this pathway are yet to be fully elucidated, the related compound Malabaricone C has been shown to inhibit NF-κB activation by preventing the degradation of its inhibitor, IκBα[10]. This provides a strong rationale for investigating a similar mechanism for this compound.
Signaling Pathways in this compound-Induced Apoptosis
In cancer cells, this compound shifts from an antioxidant to a pro-oxidant, inducing apoptosis through the mitochondrial pathway. This process is initiated by an increase in intracellular ROS, which alters the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2, Bcl-xL) proteins. This leads to mitochondrial membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols used in the cited studies to evaluate this compound.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
Principle: The reduction of the DPPH radical by an antioxidant is observed as a color change from deep violet to light yellow.
-
Reagents: DPPH (2,2-diphenyl-1-picrylhydrazyl), Methanol, this compound, Positive control (e.g., Ascorbic acid or Trolox).
-
Procedure:
-
A fresh solution of DPPH in methanol (e.g., 0.1 mM) is prepared.
-
Serial dilutions of this compound in methanol are prepared.
-
An aliquot of the this compound solution is added to the DPPH solution.
-
The mixture is shaken and incubated in the dark at room temperature for 30 minutes.
-
The absorbance of the solution is measured spectrophotometrically at approximately 517 nm.
-
The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample.
-
The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration.
-
In Vivo Indomethacin-Induced Gastric Ulcer Model
This model is used to evaluate the gastroprotective and healing properties of compounds against NSAID-induced damage.
-
Animals: Swiss albino mice are typically used.
-
Procedure:
-
Ulcer Induction: Animals are fasted overnight and then administered a single oral dose of indomethacin (e.g., 18 mg/kg) to induce gastric ulceration.
-
Treatment: Treatment with this compound (10 mg/kg/day) or a standard drug like omeprazole (3 mg/kg/day) is initiated, typically 4 hours after indomethacin administration, and continued for a set period (e.g., 3 days)[3].
-
Evaluation:
-
Ulcer Index: Animals are sacrificed, stomachs are removed, opened along the greater curvature, and the ulcerated area is measured to calculate an ulcer index score.
-
Biochemical Analysis: Blood is collected for plasma separation. Both plasma and stomach tissue homogenates are used to measure markers of oxidative stress, such as TBARS (for lipid peroxidation), protein carbonyls (for protein oxidation), and total antioxidant status[2][3].
-
Histopathology: Stomach tissues are fixed in formalin, sectioned, and stained (e.g., with Hematoxylin and Eosin) to observe mucosal damage and inflammatory cell infiltration.
-
-
Cell Viability and ROS Measurement in Cancer Cells
-
Cell Culture: A549 human lung carcinoma cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Cytotoxicity Assay (MTT Assay):
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with various concentrations of this compound for a specified time (e.g., 24-48 hours).
-
MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is read on a microplate reader (at ~570 nm) to determine cell viability. The IC₅₀ value is calculated from the dose-response curve[4].
-
-
Intracellular ROS Measurement:
-
Cells are treated with this compound for a specific duration.
-
The cells are then incubated with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a flow cytometer or fluorescence microscope[4].
-
Conclusion and Future Directions
This compound presents a dual-faceted profile: it acts as a protective antioxidant and anti-inflammatory agent in the context of NSAID-induced gastric damage, while behaving as a pro-oxidant, anti-proliferative agent in cancer cells. Its in vivo efficacy in reducing oxidative stress and promoting healing is significant[2][3]. However, its direct radical scavenging activity appears to be weak, suggesting that its antioxidant effects are likely mediated through the modulation of cellular pathways rather than direct chemical quenching[1].
Future research should focus on:
-
Elucidating the direct molecular targets of this compound.
-
Investigating its effects on the NF-κB and other inflammatory signaling pathways (e.g., MAPK, JAK-STAT) in detail.
-
Evaluating its inhibitory potential against key inflammatory enzymes like COX-1, COX-2, and 5-LOX.
-
Conducting further preclinical studies to assess its therapeutic potential for inflammatory disorders and as an adjunct in cancer therapy.
This comprehensive guide consolidates the current knowledge on this compound, providing a solid foundation for scientists and researchers to build upon in the quest for novel therapeutics derived from natural sources.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Healing properties of this compound and malabaricone C, against indomethacin-induced gastric ulceration and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spice-derived phenolic, this compound induces mitochondrial damage in lung cancer cells via a p53-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Malabaricone C derived from nutmeg inhibits arachidonate 5-lipoxygenase activity and ameliorates psoriasis-like skin inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of NF-κB signaling unveils novel strategies to overcome drug resistance in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Malabaricone C suppresses lipopolysaccharide-induced inflammatory responses via inhibiting ROS-mediated Akt/IKK/NF-κB signaling in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Malabaricone B: A Technical Guide to its Pro-Apoptotic Mechanism in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Malabaricones, a group of phenolic compounds isolated from the spice Myristica malabarica, have demonstrated significant potential as anticancer agents. This technical guide focuses on Malabaricone B (mal B), detailing its molecular mechanisms for inducing programmed cell death, or apoptosis, in various cancer cell lines. This compound exhibits selective cytotoxicity towards cancer cells while showing minimal toxicity to normal cells.[1][2] Its primary mechanism involves the generation of intracellular reactive oxygen species (ROS), which subsequently triggers the mitochondrial-mediated intrinsic apoptotic pathway.[1][2] This leads to a cascade of events including the modulation of Bcl-2 family proteins, release of cytochrome c, and the activation of executioner caspases.[1][2] This document provides a comprehensive overview of the signaling pathways, quantitative efficacy data, and detailed experimental protocols relevant to the study of this compound's pro-apoptotic effects.
Quantitative Data: Cytotoxicity of Malabaricones
The efficacy of this compound and its related compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The data below, compiled from various studies, demonstrates the potent and selective cytotoxic effects of these compounds across different cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Citation |
| This compound | A549 | Human Lung Cancer | 8.1 ± 1.0 | [1][2] |
| This compound | A375 | Malignant Melanoma | Not specified, but showed toxicity | [1][2] |
| This compound | Jurkat | T-cell Leukemia | Not specified, but showed toxicity | [1][2] |
| Malabaricone A | MDA-MB-231 | Triple-Negative Breast Cancer | 8.81 ± 0.03 | [3][4] |
| Malabaricone A | CCRF CEM | T-lymphoblastic Leukemia | 9.72 ± 1.08 (µg/ml) | [5] |
| Malabaricone A | CEM/ADR5000 | Drug-Resistant Leukemia | 5.40 ± 1.41 (µg/ml) | [5] |
| Curcumin (Reference) | A549 | Human Lung Cancer | 26.7 ± 3.1 | [1][2] |
Core Mechanism: Induction of Apoptosis
This compound primarily induces apoptosis through the intrinsic, or mitochondrial, pathway, which is initiated by intracellular signals such as oxidative stress. This process is characterized by a series of well-defined molecular events.
Generation of Reactive Oxygen Species (ROS)
The induction of apoptosis by this compound is critically dependent on its ability to increase intracellular levels of reactive oxygen species (ROS).[1][2] ROS are highly reactive molecules that can cause significant damage to cellular components, including DNA, proteins, and lipids, thereby triggering cell death pathways. The pro-oxidant activity of this compound creates a state of oxidative stress within cancer cells that overwhelms their antioxidant capacity.[2] This is a key initiating event, as the cytotoxicity of this compound in A549 lung cancer cells can be strongly inhibited by cell-permeable antioxidants like N-acetylcysteine (NAC).[1][2]
Mitochondrial (Intrinsic) Apoptotic Pathway
The elevated ROS levels directly impact mitochondrial integrity, activating the intrinsic apoptotic pathway. This pathway is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.
-
Modulation of Bcl-2 Family Proteins: this compound treatment leads to an upregulation of the pro-apoptotic protein Bax, while simultaneously downregulating the anti-apoptotic proteins Bcl-2 and Bcl-xL in A549 cells.[1][2] This shift in the Bax/Bcl-2 ratio is a critical checkpoint that commits the cell to apoptosis.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The increased ratio of pro- to anti-apoptotic Bcl-2 proteins leads to the permeabilization of the outer mitochondrial membrane.
-
Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.[1][2]
-
Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), leading to the formation of the apoptosome. This complex then recruits and activates pro-caspase-9. Activated caspase-9, in turn, cleaves and activates the executioner caspase, caspase-3.[1][2] The activation of both caspase-9 and caspase-3 is a hallmark of this compound-induced apoptosis.[1]
Downregulation of Inhibitor of Apoptosis Proteins (IAPs)
This compound treatment is also associated with a decrease in the levels of anti-apoptotic proteins such as IAP1, IAP2, and survivin.[1] These proteins normally function to block caspase activity and promote cell survival. Their downregulation by this compound further ensures the progression of the apoptotic cascade.
p53-Independent Mechanism
Importantly, the cytotoxic effects of this compound have been shown to be independent of the tumor suppressor protein p53.[1][2] This is significant because many conventional chemotherapies rely on a functional p53 pathway, and mutations in the p53 gene are common in cancer, often leading to drug resistance. The ability of this compound to induce apoptosis regardless of p53 status makes it a promising candidate for treating a broader range of cancers.[1][2]
Signaling Pathway Visualizations
The following diagrams were generated using Graphviz (DOT language) to illustrate the key molecular pathways and experimental logic.
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for evaluating this compound.
Caption: Logical flow from this compound to apoptosis.
Detailed Experimental Protocols
The following protocols provide standardized methodologies for key experiments used to characterize the pro-apoptotic activity of this compound.
Protocol: Annexin V/PI Staining for Apoptosis by Flow Cytometry
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[6]
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is lost.[6]
Materials:
-
Cancer cells (e.g., A549)
-
This compound
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 1 x 10⁶ cells in appropriate culture flasks or plates. Allow cells to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding flask.
-
Washing: Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer (diluted from 10X stock with deionized water) to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol: Western Blotting for Cleaved Caspase-3
This protocol is used to detect the activation of caspase-3, a key executioner caspase in apoptosis.
Principle: Caspase-3 exists as an inactive proenzyme (pro-caspase-3, ~35 kDa). During apoptosis, it is cleaved into active fragments (p17 and p12). A specific antibody that recognizes the cleaved form (e.g., at Asp175) is used to detect this activation via Western blot.[7][8]
Materials:
-
Treated and untreated cell pellets
-
RIPA Lysis Buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (e.g., 10-15%)
-
PVDF or nitrocellulose membrane
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary Antibody: Rabbit anti-cleaved Caspase-3 (Asp175)
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Lysis: Wash cell pellets with cold PBS and lyse by adding cold RIPA buffer. Incubate on ice for 30 minutes, vortexing intermittently.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved caspase-3 (diluted in blocking buffer, typically 1:1000) overnight at 4°C with gentle shaking.[7]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer, typically 1:2000-1:5000) for 1 hour at room temperature.[7]
-
Washing: Repeat the washing step as in step 8.
-
Detection: Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system. The appearance of a band at ~17/19 kDa indicates activated, cleaved caspase-3.
Protocol: Cell Viability (MTT) Assay
This colorimetric assay is used to assess cell metabolic activity and serves as an indicator of cell viability, allowing for the determination of the IC50 value.
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cells
-
96-well plates
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound. Remove the old media and add 100 µL of fresh media containing the different concentrations of the compound to the wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.
Conclusion
This compound is a potent, naturally derived compound that induces apoptosis in cancer cells through a well-defined, ROS-mediated mitochondrial pathway. Its ability to function independently of the p53 tumor suppressor protein enhances its therapeutic potential, particularly for cancers that have developed resistance to conventional treatments. The comprehensive data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the anticancer properties of this compound. Future studies should focus on its efficacy in in vivo models and its potential for combination therapies to enhance clinical outcomes.
References
- 1. Spice-derived phenolic, this compound induces mitochondrial damage in lung cancer cells via a p53-independent pathway - Food & Function (RSC Publishing) [pubs.rsc.org]
- 2. Spice-derived phenolic, this compound induces mitochondrial damage in lung cancer cells via a p53-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring apoptotic induction of malabaricone A in triple-negative breast cancer cells: an acylphenol phyto-entity isolated from the fruit rind of Myristica malabarica Lam - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring apoptotic induction of malabaricone A in triple-negative breast cancer cells: an acylphenol phyto-entity isolated from the fruit rind of Myristica malabarica Lam. - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Biological activity of Malabaricone B against multidrug-resistant bacteria
A Technical Guide for Researchers and Drug Development Professionals
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. In the relentless search for novel antimicrobial agents, natural products have emerged as a promising reservoir of chemical diversity and biological activity. Among these, Malabaricone B, a phenylacylphenol derived from Myristica malabarica, has demonstrated significant potential as a bactericidal agent, particularly against multidrug-resistant Gram-positive bacteria. This technical guide provides a comprehensive overview of the biological activity of this compound, detailing its efficacy, mechanism of action, and synergistic potential with conventional antibiotics.
In Vitro Antibacterial Activity
This compound has shown potent and specific activity against various strains of Staphylococcus aureus and Enterococcus, including clinically relevant MDR phenotypes.
The antibacterial efficacy of this compound (referred to as NS-7 in a key study) has been quantified through MIC determinations. The compound exhibits notable activity against a range of Gram-positive bacteria while showing limited activity against Gram-negative bacteria, likely due to the presence of the outer membrane in the latter.[1]
| Bacterial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | 0.5[1] | |
| Methicillin-Resistant S. aureus (MRSA) | Clinical Isolate | 1-2[1] |
| Vancomycin-Resistant S. aureus (VRSA) | Clinical Isolate | 1-2[1] |
| Vancomycin-Resistant Enterococcus (VRE) | Clinical Isolate | 1-2[1] |
| Escherichia coli ATCC 25922 | >128[1] | |
| Klebsiella pneumoniae BAA-1705 | >128[1] | |
| Acinetobacter baumannii BAA-1605 | >128[1] | |
| Pseudomonas aeruginosa ATCC 27853 | >128[1] |
Time-kill kinetics assays have revealed that this compound possesses rapid, concentration-dependent bactericidal activity against S. aureus.[1] This rapid killing effect is a desirable characteristic for an antibacterial agent, as it can help to quickly reduce the bacterial load in an infection.
Synergistic Interactions with Conventional Antibiotics
A significant aspect of this compound's potential lies in its ability to act synergistically with existing antibiotics, potentially revitalizing their efficacy against resistant strains.
Checkerboard assays have demonstrated synergistic effects when this compound is combined with daptomycin and gentamicin against S. aureus.[1] Synergy is typically determined by the Fractional Inhibitory Concentration Index (FICI), where a value of ≤ 0.5 indicates a synergistic interaction.
| Antibiotic Combination | FICI | Interpretation |
| This compound + Daptomycin | ≤ 0.5 | Synergy[1] |
| This compound + Gentamicin | ≤ 0.5 | Synergy[1][2] |
Mechanism of Action
The primary mechanism of action of this compound against S. aureus appears to be the disruption of bacterial membrane integrity.[1] This leads to the leakage of intracellular components, such as ATP, ultimately resulting in cell death.[1]
Caption: Proposed mechanism of action of this compound against S. aureus.
Efficacy in Biofilm and Intracellular Models
This compound has demonstrated the ability to efficiently eradicate preformed S. aureus biofilms and clear intracellular S. aureus in relevant in vitro models.[1] This is particularly important as biofilms and intracellular bacteria are notoriously difficult to treat with conventional antibiotics.
In Vivo Efficacy and Toxicity
In murine neutropenic thigh and skin infection models, this compound exhibited significant efficacy against S. aureus infection.[1] A dose of 50 mg/kg was shown to cause a significant reduction in the bacterial load, comparable to vancomycin.[1]
The cytotoxicity of this compound has been evaluated against various cell lines. It has been shown to have a favorable selectivity index, indicating a higher toxicity towards bacterial cells than mammalian cells.[1] In one study, this compound exhibited an IC50 of 8.1 ± 1.0 μM against A549 human lung cancer cells, while showing less toxicity to normal human cell lines.[3] Another study reported that at concentrations up to 75 µM, this compound showed low toxicity (<20%) against SH-SY5Y human neuroblastoma cells.[4][5]
| Cell Line | Cell Type | IC50 / Cytotoxicity |
| A549 | Human Lung Carcinoma | 8.1 ± 1.0 μM[3] |
| INT407 | Normal Human Intestinal | Low toxicity[3] |
| HEK293 | Human Embryonic Kidney | Low toxicity[3] |
| WI-38 | Human Lung Fibroblast | Low toxicity[3] |
| SH-SY5Y | Human Neuroblastoma | <20% cytotoxicity at 75 µM[4][5] |
| MCF-10A | Non-tumorigenic Breast Epithelial | IC50: 61.95 to 97.3 μM[6] |
Experimental Protocols
-
Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Preparation of this compound: this compound is serially diluted in CAMHB in a 96-well microtiter plate.
-
Inoculation: The bacterial inoculum is added to each well of the microtiter plate.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
-
Preparation of Compounds: Two-fold serial dilutions of this compound are prepared along the x-axis of a 96-well plate, and serial dilutions of the synergistic antibiotic (e.g., gentamicin) are prepared along the y-axis.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC of each drug alone and in combination is determined. The Fractional Inhibitory Concentration (FIC) for each drug is calculated as follows: FIC = (MIC of drug in combination) / (MIC of drug alone). The FICI is the sum of the FICs for both drugs. A FICI of ≤ 0.5 is indicative of synergy.
Conclusion
This compound represents a promising naturally derived bactericidal agent with potent activity against multidrug-resistant S. aureus and Enterococcus. Its rapid bactericidal action, efficacy against biofilms and intracellular bacteria, and synergistic interactions with conventional antibiotics highlight its potential as a novel therapeutic lead. Further preclinical and clinical development is warranted to fully elucidate its therapeutic utility in combating challenging MDR infections.
References
- 1. Naturally Derived this compound as a Promising Bactericidal Candidate Targeting Multidrug-Resistant Staphylococcus aureus also Possess Synergistic Interactions with Clinical Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SYNERGISTIC COMPOSITION OF this compound AND CONVENTIONAL ANTIBIOTICS AGAINST MULTIDRUG RESISTANT STAPHYLOCOCCUS AUREUS INFECTIONS | CSIR - National Institute For Interdisciplinary Science and Technology (NIIST) [niist.res.in]
- 3. Spice-derived phenolic, this compound induces mitochondrial damage in lung cancer cells via a p53-independent pathway - Food & Function (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. journals.hh-publisher.com [journals.hh-publisher.com]
- 6. Exploring apoptotic induction of malabaricone A in triple-negative breast cancer cells: an acylphenol phyto-entity isolated from the fruit rind of Myristica malabarica Lam - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocol for Malabaricone B Broth Microdilution Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malabaricone B, a naturally occurring phenolic compound derived from the Myristicaceae family, has demonstrated significant antimicrobial properties, positioning it as a compound of interest in the search for new anti-infective agents.[1][2][3][4] This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms using the broth microdilution method. This assay is a standardized technique for assessing the in vitro antimicrobial susceptibility of a compound. The protocol is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), with specific adaptations for natural products.[5][6][7][8][9]
Data Presentation
The following table summarizes key quantitative data for the this compound broth microdilution assay, including reported MIC values against specific microorganisms and solubility information.
| Parameter | Value | Reference Organism(s) | Source(s) |
| This compound MIC | 1–2 mg/L | Staphylococcus aureus (including MDR strains), Enterococcus sp. | [1][2] |
| This compound Solubility | 60 mg/mL | Not Applicable | [10] |
| 20 mg/mL | Not Applicable | [11] | |
| Inoculum Density | 5 x 105 CFU/mL (final concentration in well) | Bacteria | [9] |
| Incubation Temperature | 35°C or 37°C | Bacteria/Fungi | [7][9][12] |
| Incubation Time | 18-24 hours (bacteria), 24-72 hours (fungi) | Bacteria/Fungi | [7][9][12] |
Experimental Protocol: Broth Microdilution Assay for this compound
This protocol outlines the steps for determining the MIC of this compound.
1. Materials and Reagents
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI 1640 medium for fungi
-
Sterile 96-well microtiter plates (U-bottom)
-
Microbial cultures (e.g., Staphylococcus aureus ATCC 29213 as a quality control strain)
-
Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or densitometer
-
Pipettes and sterile tips
-
Incubator
2. Preparation of Stock Solutions
-
This compound Stock Solution: Based on its reported solubility, prepare a stock solution of this compound in DMSO.[10][11] For example, to achieve a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO. Vortex and sonicate if necessary to ensure complete dissolution. The final concentration of DMSO in the assay wells should not exceed a level that affects microbial growth (typically ≤1%).
3. Preparation of Microbial Inoculum
-
From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 108 CFU/mL for bacteria. A spectrophotometer can be used for more accurate measurement.
-
Dilute the adjusted suspension in the appropriate broth (CAMHB or RPMI 1640) to achieve a final inoculum density of 5 x 105 CFU/mL in each well of the microtiter plate. This typically requires a 1:100 dilution of the 0.5 McFarland suspension.
4. Assay Procedure
-
Serial Dilution of this compound:
-
Add 100 µL of the appropriate sterile broth to all wells of a 96-well microtiter plate.
-
Add a calculated volume of the this compound stock solution to the first well of each row to achieve the highest desired test concentration, and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate, discarding 100 µL from the last well. This will create a range of decreasing concentrations of this compound.
-
-
Inoculation:
-
Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL.
-
-
Controls:
-
Growth Control: A well containing 100 µL of broth and 100 µL of the inoculum (no this compound).
-
Sterility Control: A well containing 200 µL of sterile broth only.
-
Solvent Control: A well containing 100 µL of broth, 100 µL of the inoculum, and the highest concentration of DMSO used in the assay.
-
-
Incubation:
5. Determination of MIC
-
After incubation, visually inspect the wells for microbial growth (turbidity).
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
-
A reading mirror or a spectrophotometer can be used to aid in the determination of the endpoint.
Experimental Workflow Diagram
Caption: Workflow for the this compound broth microdilution assay.
References
- 1. P20 Identification and detailed bio-evaluation of this compound as a potent antistaphylococcal lead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Naturally Derived this compound as a Promising Bactericidal Candidate Targeting Multidrug-Resistant Staphylococcus aureus also Possess Synergistic Interactions with Clinical Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Naturally Derived this compound as a Promising Bactericidal Candidate Targeting Multidrug-Resistant Staphylococcus aureus also Possess Synergistic Interactions with Clinical Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. medicallabnotes.com [medicallabnotes.com]
- 8. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4.7. Broth Microdilution Susceptibility Testing against Natural Products [bio-protocol.org]
- 10. This compound | TargetMol [targetmol.com]
- 11. caymanchem.com [caymanchem.com]
- 12. journals.asm.org [journals.asm.org]
Application Notes and Protocols: Cross-Metathesis Synthesis of Malabaricone B for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Malabaricone B, a diarylnonanoid isolated from the Myristicaceae family of plants, has garnered significant interest within the research community due to its diverse pharmacological activities. These include potent anticancer, antibacterial, and anti-inflammatory properties. This document provides a detailed protocol for the synthesis of this compound via a cross-metathesis strategy, a method that offers an efficient and concise route to this valuable research compound. The protocol is based on the successful total synthesis reported by Kundu and Nayak (2017). Additionally, this application note summarizes the key biological activities of this compound and presents visual diagrams of its proposed signaling pathways and the synthetic workflow.
Introduction
This compound's promising biological profile makes it a crucial tool for further investigation in drug discovery and development. However, its isolation from natural sources can be challenging. The cross-metathesis approach provides a reliable and scalable alternative for obtaining this compound for research purposes. This protocol details the key steps, from the preparation of precursors to the final purification of the target compound, employing a Grubbs' first-generation catalyst.
Data Presentation
Table 1: Key Reagents and Materials
| Reagent/Material | Supplier | Grade |
| 4-allylanisole | Commercially Available | Reagent |
| 5-Bromopent-1-ene | Commercially Available | Reagent |
| Grubbs' Catalyst (1st Gen) | Commercially Available | Catalyst |
| Dichloromethane (DCM) | Commercially Available | Anhydrous |
| Hexane | Commercially Available | HPLC Grade |
| Ethyl acetate | Commercially Available | HPLC Grade |
| Silica gel | Commercially Available | 60-120 mesh |
Table 2: Summary of a Representative Synthesis of a Key Intermediate
| Step | Reactants | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| Cross-Metathesis | 4-allylanisole, 5-Bromopent-1-ene | Grubbs' 1st Gen (5) | DCM | 12 | ~60-70 |
Note: Yields are indicative and may vary based on reaction scale and purification efficiency.
Experimental Protocols
Synthesis of 1-(4-methoxyphenyl)oct-7-en-1-one (Precursor to this compound)
This protocol describes the key cross-metathesis step for the synthesis of a precursor to this compound.
Materials:
-
4-allylanisole
-
5-Bromopent-1-ene
-
Grubbs' Catalyst (1st Generation)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a solution of 4-allylanisole (1.0 eq) and 5-bromopent-1-ene (1.2 eq) in anhydrous DCM, add Grubbs' catalyst (1st generation, 5 mol%).
-
Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired cross-metathesis product.
Subsequent steps to complete the synthesis of this compound involve further functional group manipulations which are detailed in the cited literature.
Visualizations
Synthetic Workflow for this compound
Caption: A simplified workflow for the synthesis of this compound.
Proposed Signaling Pathway for this compound-Induced Apoptosis
Caption: this compound's proposed apoptotic signaling pathway.
Antibacterial Mechanism of Action Workflow
Caption: The proposed mechanism of antibacterial action for this compound.
Biological Activities and Research Applications
This compound has demonstrated a range of biological activities that make it a compound of interest for further research:
-
Anticancer Activity: this compound induces apoptosis in various cancer cell lines.[1] The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction, the release of cytochrome c, and the activation of the caspase cascade.[1]
-
Antibacterial Activity: It exhibits significant bactericidal effects, particularly against Gram-positive bacteria like Staphylococcus aureus. The primary mechanism is believed to be the disruption of the bacterial cell membrane integrity.
-
Anti-inflammatory Effects: this compound has been shown to possess anti-inflammatory properties, contributing to its potential therapeutic applications.
These activities suggest that this compound can be a valuable tool for studying cancer biology, developing new antibacterial agents, and investigating inflammatory processes.
References
Application Notes and Protocols for Evaluating the Synergistic Effects of Malabaricone B with Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. A promising strategy to combat antimicrobial resistance is the use of combination therapy, where a non-antibiotic compound potentiates the effect of existing antibiotics. Malabaricone B, a natural product isolated from Myristica malabarica, has demonstrated potent bactericidal activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.[1][2][3] Notably, this compound exhibits synergistic effects when combined with conventional antibiotics, offering a potential avenue to restore or enhance their efficacy against resistant strains.[1][2][4]
These application notes provide detailed protocols for evaluating the synergistic interactions between this compound and antibiotics, focusing on two primary in vitro methods: the Checkerboard Assay and the Time-Kill Curve Assay . Understanding these methodologies is crucial for researchers aiming to explore and quantify the potential of combination therapies. This compound's mechanism of action involves damaging the bacterial cell membrane, which may facilitate the entry and activity of other antimicrobial agents.[1][2][3]
Principle of Synergy Evaluation
Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. In the context of antimicrobial agents, this means that a lower concentration of each drug is required to inhibit or kill the bacteria when used in combination. The interaction between two antimicrobial agents can be classified as follows:
-
Synergy: The combined effect is significantly greater than the sum of the individual effects.
-
Additive (or Indifference): The combined effect is equal to the sum of the individual effects.
-
Antagonism: The combined effect is less than the sum of the individual effects.
Experimental Protocols
Checkerboard Assay
The checkerboard assay is a widely used in vitro method to determine the synergistic, additive, or antagonistic effects of a combination of antimicrobial agents.[5][6][7][8] The method involves testing a range of concentrations of two drugs, both alone and in all possible combinations, in a microtiter plate format.
Objective: To determine the Fractional Inhibitory Concentration (FIC) index of the this compound-antibiotic combination.
Materials:
-
This compound stock solution
-
Antibiotic stock solution
-
96-well microtiter plates
-
Bacterial culture (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
0.5 McFarland turbidity standard
-
Incubator (35-37°C)
-
Microplate reader (optional)
-
Resazurin solution (for viability assessment, optional)
Protocol:
-
Prepare Bacterial Inoculum:
-
From a fresh culture plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline or CAMHB.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Prepare Drug Dilutions:
-
Prepare a series of two-fold dilutions of this compound and the test antibiotic in CAMHB in separate tubes or deep-well plates. The concentration range should typically span from above the Minimum Inhibitory Concentration (MIC) to well below it.
-
-
Set up the Checkerboard Plate:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Along the x-axis (columns), create a serial dilution of this compound. For example, add 50 µL of decreasing concentrations of this compound to each column.
-
Along the y-axis (rows), create a serial dilution of the antibiotic. For example, add 50 µL of decreasing concentrations of the antibiotic to each row.
-
The result is a matrix of wells containing various combinations of this compound and the antibiotic.
-
Include control wells:
-
This compound only (to determine its MIC).
-
Antibiotic only (to determine its MIC).
-
Growth control (no drug).
-
Sterility control (no bacteria).
-
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control).
-
-
Incubation:
-
Incubate the plate at 35-37°C for 18-24 hours.
-
-
Determine MICs:
-
After incubation, determine the MIC of each drug alone and in combination. The MIC is the lowest concentration of the drug(s) that completely inhibits visible bacterial growth. This can be done visually or with a microplate reader.
-
-
Calculate the Fractional Inhibitory Concentration (FIC) Index:
-
The FIC for each drug is calculated as follows:
-
FIC of this compound (FIC A) = MIC of this compound in combination / MIC of this compound alone
-
FIC of Antibiotic (FIC B) = MIC of antibiotic in combination / MIC of antibiotic alone
-
-
The FIC Index (FICI) is the sum of the individual FICs:
-
FICI = FIC A + FIC B
-
-
-
Interpret the Results:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Data Presentation:
The results of the checkerboard assay can be summarized in a table.
| Combination (this compound + Antibiotic) | Test Organism | MIC of this compound Alone (µg/mL) | MIC of Antibiotic Alone (µg/mL) | MIC of this compound in Combination (µg/mL) | MIC of Antibiotic in Combination (µg/mL) | FICI | Interpretation | Reference |
| This compound + Gentamicin | S. aureus ATCC 29213 | 1-2 | 0.5 | 0.25 | 0.031 | 0.265 | Synergy | [2] |
| This compound + Daptomycin | S. aureus ATCC 29213 | 1-2 | 1 | 0.25 | 0.125 | 0.265 | Synergy | [2] |
Experimental Workflow for Checkerboard Assay:
Caption: Workflow for the checkerboard assay to evaluate drug synergy.
Time-Kill Curve Assay
The time-kill curve assay provides dynamic information about the rate and extent of bacterial killing by antimicrobial agents, alone and in combination.[9][10][11] This method is often used to confirm the synergistic interactions observed in checkerboard assays.
Objective: To assess the rate of bacterial killing by the this compound-antibiotic combination over time.
Materials:
-
This compound stock solution
-
Antibiotic stock solution
-
Bacterial culture (e.g., S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile flasks or tubes
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Shaking incubator (35-37°C)
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Agar plates for colony counting
-
Spectrophotometer
Protocol:
-
Prepare Bacterial Inoculum:
-
Grow the test bacterium in CAMHB to the mid-logarithmic phase (typically an optical density at 600 nm of around 0.25).
-
Dilute the culture in fresh, pre-warmed CAMHB to a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
-
Set up Test Conditions:
-
Prepare flasks or tubes with CAMHB containing:
-
No drug (growth control)
-
This compound alone (at a specific concentration, e.g., 0.5x MIC, 1x MIC)
-
Antibiotic alone (at a specific concentration, e.g., 0.5x MIC, 1x MIC)
-
This compound + Antibiotic combination (at the same concentrations as the individual drugs)
-
-
-
Inoculation and Incubation:
-
Inoculate each flask with the prepared bacterial suspension.
-
Incubate the flasks at 35-37°C with constant agitation (e.g., 150 rpm).
-
-
Sampling and Plating:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.
-
Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.
-
-
Colony Counting:
-
Incubate the plates at 35-37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the viable bacterial count (CFU/mL) at each time point.
-
-
Data Analysis and Interpretation:
Data Presentation:
The results of the time-kill assay are best presented as a graph. Quantitative data can also be summarized in a table.
| Time (hours) | Log₁₀ CFU/mL (Growth Control) | Log₁₀ CFU/mL (this compound Alone) | Log₁₀ CFU/mL (Antibiotic Alone) | Log₁₀ CFU/mL (this compound + Antibiotic) |
| 0 | 6.0 | 6.0 | 6.0 | 6.0 |
| 2 | 6.5 | 5.8 | 5.5 | 4.0 |
| 4 | 7.2 | 5.5 | 5.0 | <2.0 |
| 6 | 8.0 | 5.3 | 4.8 | <2.0 |
| 8 | 8.5 | 5.1 | 4.5 | <2.0 |
| 24 | 9.0 | 4.8 | 4.2 | <2.0 |
Note: This is example data for illustrative purposes.
A study on this compound (referred to as NS-7) and gentamicin against S. aureus showed complete killing at 24 hours with the combination at 1x MIC.[12]
Experimental Workflow for Time-Kill Curve Assay:
Caption: Workflow for the time-kill curve assay.
Signaling Pathways and Logical Relationships
Conceptual Diagram of Synergistic Action:
The synergistic effect of this compound with certain antibiotics can be conceptualized as a multi-pronged attack on the bacterial cell. This compound's primary mechanism is thought to be the disruption of the bacterial cell membrane integrity.[1][2][3] This damage can facilitate the entry of other antibiotics that may have intracellular targets, or it can weaken the cell, making it more susceptible to the action of cell wall-active agents.
Caption: Conceptual model of this compound synergy with antibiotics.
References
- 1. researchgate.net [researchgate.net]
- 2. Naturally Derived this compound as a Promising Bactericidal Candidate Targeting Multidrug-Resistant Staphylococcus aureus also Possess Synergistic Interactions with Clinical Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Naturally Derived this compound as a Promising Bactericidal Candidate Targeting Multidrug-Resistant Staphylococcus aureus also Possess Synergistic Interactions with Clinical Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SYNERGISTIC COMPOSITION OF this compound AND CONVENTIONAL ANTIBIOTICS AGAINST MULTIDRUG RESISTANT STAPHYLOCOCCUS AUREUS INFECTIONS | CSIR - National Institute For Interdisciplinary Science and Technology (NIIST) [niist.res.in]
- 5. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 6. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. Synergy Testing by Checkerboard Assay [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. P20 Identification and detailed bio-evaluation of this compound as a potent antistaphylococcal lead - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Malabaricone B Solubility and Assay Preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Malabaricone B. The focus is on improving its solubility in aqueous solutions for various assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a naturally occurring phenolic compound isolated from the plant Myristica malabarica.[1] It has demonstrated a range of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[2][3][4] Like many natural products with therapeutic potential, this compound is hydrophobic, meaning it has poor solubility in water. This low aqueous solubility can pose a significant challenge for its use in biological assays, which are typically conducted in aqueous environments.
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in several organic solvents. For laboratory use, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions. It is also soluble in other organic solvents as detailed in the table below.
Q3: What is the maximum concentration of DMSO that can be used in cell-based assays?
The final concentration of DMSO in cell culture media should be kept as low as possible to avoid cytotoxicity. While some robust cell lines can tolerate up to 1% DMSO, it is generally recommended to keep the final concentration at or below 0.1% to minimize any impact on cell viability and function.[5][6][7] It is always best practice to perform a vehicle control experiment with the same concentration of DMSO to be used in the assay to assess its effect on the specific cell line being used.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | The concentration of this compound in the final aqueous solution is above its solubility limit. The organic solvent (e.g., DMSO) concentration is not sufficient to maintain solubility. | 1. Reduce the final concentration of this compound. 2. Increase the percentage of the organic co-solvent (e.g., use a slightly higher final DMSO concentration, if tolerated by the assay system).3. Use a solubilizing agent. Formulations with surfactants or polymers can help to increase the solubility of hydrophobic compounds.[8][9] |
| Inconsistent assay results | Incomplete dissolution of this compound in the stock solution. Degradation of this compound in the stock solution. | 1. Ensure complete dissolution of the stock solution. After adding the solvent, gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[10]2. Prepare fresh stock solutions. It is recommended to prepare and use the solution on the same day. If storage is necessary, store in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[10] |
| Observed cytotoxicity in vehicle control | The concentration of the organic solvent (e.g., DMSO) is too high for the cells being used. | 1. Determine the maximum tolerated DMSO concentration for your specific cell line. Run a dose-response curve with DMSO alone.2. Reduce the final DMSO concentration in your assay. This may require preparing a more concentrated stock solution of this compound, if its solubility in the organic solvent allows. |
Quantitative Data Summary
The following table summarizes the solubility of this compound in various organic solvents.
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | 20 mg/mL[10] |
| Dimethylformamide (DMF) | 25 mg/mL[10] |
| Ethanol | 10 mg/mL[10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C
-
Ultrasonic bath
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution (Molecular Weight of this compound = 342.43 g/mol ).
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex the tube for 1-2 minutes to mix.
-
Gently warm the tube to 37°C for 5-10 minutes to aid dissolution.
-
Place the tube in an ultrasonic bath for 10-15 minutes to ensure complete dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
The stock solution can be stored at -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays
This protocol describes the dilution of the this compound stock solution into a cell culture medium for a final assay concentration.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile microcentrifuge tubes or multi-well plates
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your assay.
-
Perform a serial dilution of the stock solution in the cell culture medium. It is recommended to perform at least a 1:1000 dilution of the DMSO stock solution to keep the final DMSO concentration at or below 0.1%.
-
For example, to achieve a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Gently mix the working solution by pipetting up and down.
-
Add the working solution to your cells in the multi-well plate.
-
Remember to include a vehicle control group treated with the same final concentration of DMSO.
Visualizations
Caption: Workflow for preparing this compound for aqueous assays.
References
- 1. Antioxidant activity of Myristica malabarica extracts and their constituents [agris.fao.org]
- 2. Naturally Derived this compound as a Promising Bactericidal Candidate Targeting Multidrug-Resistant Staphylococcus aureus also Possess Synergistic Interactions with Clinical Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. What s the maximum allowable limit of DMSO as a solvent in cell culture - Cell Biology [protocol-online.org]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
Long-term stability of Malabaricone B in DMSO
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of Malabaricone B in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in DMSO?
For optimal stability, it is recommended to store stock solutions of this compound in DMSO at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month). It is crucial to protect the solution from light to prevent photodegradation.
Q2: How does the quality of DMSO affect the stability of this compound?
The use of high-purity, anhydrous DMSO is critical. DMSO is hygroscopic and can absorb moisture from the atmosphere, which may promote the degradation of dissolved compounds. It is advisable to use freshly opened, high-grade DMSO and to handle it under conditions that minimize water absorption.
Q3: What are the potential signs of this compound degradation in a DMSO stock solution?
Visual indicators of degradation can include a change in the color of the solution or the appearance of precipitates. However, the absence of these signs does not guarantee stability. The most reliable way to assess the integrity of your this compound stock is through analytical methods such as High-Performance Liquid Chromatography (HPLC).
Q4: Can I subject my this compound in DMSO stock solution to multiple freeze-thaw cycles?
While some compounds are stable through multiple freeze-thaw cycles, it is generally recommended to minimize these cycles. For frequent use, it is best practice to aliquot the stock solution into smaller, single-use vials. This prevents repeated temperature fluctuations that can accelerate degradation.
Q5: What are the known cellular pathways affected by this compound?
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells through the generation of Reactive Oxygen Species (ROS). This leads to mitochondrial damage, characterized by changes in the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, the release of cytochrome c, and the subsequent activation of caspases (caspase-9 and -3).[1] Additionally, related compounds like Malabaricone C have been shown to modulate the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results using the same this compound stock solution. | Degradation of this compound in the stock solution due to improper storage or multiple freeze-thaw cycles. | Prepare fresh stock solutions from solid this compound. Aliquot the new stock solution into single-use vials to minimize freeze-thaw cycles. Verify the concentration and purity of the new stock solution using HPLC. |
| Precipitate observed in the this compound stock solution upon thawing. | The concentration of this compound may exceed its solubility limit at lower temperatures. The DMSO may have absorbed water, reducing solubility. | Gently warm the solution to 37°C and vortex to redissolve the precipitate. If the precipitate persists, it may indicate degradation or low-quality DMSO. Consider preparing a new stock solution in fresh, anhydrous DMSO. |
| Loss of biological activity of this compound over time. | Chemical degradation of the compound. | Confirm the integrity of the compound by running a stability test using HPLC (see Experimental Protocol below). If degradation is confirmed, procure a fresh batch of this compound. |
Quantitative Data on Stability
While specific public data on the long-term stability of this compound in DMSO is limited, the following table illustrates the expected data from a typical stability study. Researchers are encouraged to perform their own stability assessments.
| Storage Condition | Time Point | Analyte Remaining (%) |
| -80°C (Protected from light) | 0 months | 100% |
| 1 month | >98% | |
| 3 months | >95% | |
| 6 months | >90% | |
| -20°C (Protected from light) | 0 months | 100% |
| 1 month | >90% | |
| 3 months | Not Recommended | |
| 6 months | Not Recommended | |
| Room Temperature | 0 hours | 100% |
| 24 hours | Degradation Expected |
Experimental Protocols
Protocol: Stability Assessment of this compound in DMSO by HPLC
This protocol outlines a general procedure to quantify the stability of this compound in DMSO over time.
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve it in anhydrous, high-purity DMSO to a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Sample Storage:
-
Aliquot the stock solution into multiple amber glass vials to protect from light.
-
Store the vials under different conditions to be tested (e.g., -80°C, -20°C, and room temperature).
-
-
HPLC Analysis:
-
At designated time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), retrieve one vial from each storage condition.
-
Prepare a working solution by diluting the stock solution in the mobile phase to a suitable concentration for HPLC analysis.
-
Inject the sample into an HPLC system equipped with a C18 column and a UV detector.
-
The mobile phase can be a gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Monitor the elution of this compound at its maximum absorbance wavelength.
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining by comparing the peak area at a given time point to the peak area at time zero.
-
(Remaining Analyte %) = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Visualizations
Caption: Workflow for assessing the stability of this compound in DMSO.
Caption: this compound induced signaling pathways leading to apoptosis.
References
- 1. Spice-derived phenolic, this compound induces mitochondrial damage in lung cancer cells via a p53-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Malabaricone C suppresses lipopolysaccharide-induced inflammatory responses via inhibiting ROS-mediated Akt/IKK/NF-κB signaling in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected cytotoxicity of Malabaricone B in normal cell lines
This technical support center provides troubleshooting guidance for researchers encountering unexpected cytotoxicity of Malabaricone B in normal cell lines.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be toxic to normal cell lines?
A1: Generally, no. Published studies indicate that this compound exhibits selective cytotoxicity towards cancer cell lines while showing minimal to no toxicity in the tested normal human cell lines, including intestinal (INT407), kidney (HEK293), and lung fibroblast (WI-38) cells.[1] Therefore, significant cytotoxicity in normal cell lines is considered an unexpected result that warrants investigation.
Q2: What is the known mechanism of action for this compound's cytotoxicity in cancer cells?
A2: this compound induces apoptosis (programmed cell death) in cancer cells primarily through the mitochondrial or intrinsic pathway.[1] This process involves an increase in intracellular reactive oxygen species (ROS), which leads to mitochondrial damage, the release of cytochrome c, and the activation of caspase-9 and caspase-3, key executioner enzymes of apoptosis.[1][2]
Q3: Could the observed cytotoxicity be due to off-target effects?
A3: While this compound is selective, like many phenolic compounds, it could have off-target effects at high concentrations.[3][4] Phenolic compounds are known to sometimes act as pro-oxidants in vitro, depending on the specific cell culture conditions, which could lead to non-specific cell death.[5]
Q4: What are some common experimental artifacts that can lead to false-positive cytotoxicity results with natural compounds like this compound?
A4: Experimental artifacts are a significant concern with natural compounds. For colorimetric assays like the MTT assay, the compound itself may interfere with the chemical reactions of the assay, leading to inaccurate readings.[6] For example, some plant extracts can reduce the MTT reagent into formazan, mimicking cellular activity and giving false viability results.[7] It is also crucial to consider the stability of the compound in the culture medium, as degradation products might have different activities.
Troubleshooting Guides
If you are observing unexpected cytotoxicity of this compound in your normal cell lines, please follow this step-by-step troubleshooting guide.
Logical Flow for Troubleshooting
Caption: A high-level workflow for troubleshooting unexpected cytotoxicity.
Step 1: Verify Compound Integrity and Handling
| Potential Issue | Troubleshooting Action |
| Compound Purity and Identity | Confirm the purity and identity of your this compound stock through analytical methods if possible.Source the compound from a reputable supplier. |
| Compound Stability | This compound is generally stable under recommended storage conditions (-20°C, desiccated).[8]Avoid repeated freeze-thaw cycles.Prepare fresh dilutions from a stock solution for each experiment. |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to your specific cell line.Run a solvent control to assess its effect on cell viability. |
Step 2: Review Experimental Protocol
| Potential Issue | Troubleshooting Action |
| Incorrect Dosing | Double-check all calculations for dilutions and final concentrations.Perform a dose-response experiment over a wide range of concentrations. |
| Cell Seeding Density | Optimize cell seeding density. Too low or too high a density can affect cell health and sensitivity to compounds.[9] |
| Incubation Time | Ensure the incubation time is appropriate for your cell line and the endpoint being measured. |
| Culture Conditions | Maintain consistent and optimal culture conditions (temperature, CO2, humidity).Be aware that components in the culture medium could potentially interact with the compound.[5] |
Step 3: Investigate Assay-Specific Artifacts
| Assay Type | Potential Artifact | Troubleshooting Action |
| MTT/XTT Assays | Interference with formazan production or solubilization.[6] | Run a cell-free control with this compound and the MTT reagent to check for direct reduction.Visually inspect wells for complete formazan crystal solubilization.Consider using an alternative viability assay (e.g., CellTiter-Glo®, LDH). |
| LDH Assay | Compound inhibits LDH enzyme activity.[10] | Run a control with purified LDH, NADH, and this compound to test for direct enzyme inhibition. |
| Apoptosis Assays (e.g., Annexin V) | Compound autofluorescence. | Run a sample of cells treated with this compound without the fluorescent dyes to check for background fluorescence in the relevant channels. |
Step 4: Assess Cell Line Health and Specifics
| Potential Issue | Troubleshooting Action |
| Cell Line Health | Ensure cells are healthy, in the logarithmic growth phase, and free from contamination.Check the passage number; high passage numbers can lead to altered phenotypes. |
| Cell Line-Specific Sensitivity | Some normal cell lines may have unique sensitivities not yet reported.Test a different normal cell line in parallel to see if the effect is reproducible. |
Data Presentation
Table 1: Reported IC50 Values of this compound and Related Compounds
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| This compound | A549 | Human Lung Carcinoma | 8.1 ± 1.0 | [1] |
| A375 | Human Malignant Melanoma | Not specified, but showed toxicity | [1] | |
| Jurkat | Human T-cell Leukemia | Not specified, but showed toxicity | [1] | |
| INT407 | Normal Human Intestinal | No toxicity observed | [1] | |
| HEK293 | Normal Human Kidney | No toxicity observed | [1] | |
| WI-38 | Normal Human Lung Fibroblast | No toxicity observed | [1] | |
| Malabaricone C | L132 | Normal Human Lung | 14.3 ± 1.9 | [11] |
| WI-38 | Normal Human Lung Fibroblast | 16.4 ± 2.1 | [11] | |
| A549 | Human Lung Carcinoma | 7.0 ± 1.8 | [11] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound and appropriate controls (vehicle and untreated). Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant.
-
LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate at room temperature for the recommended time, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Use a positive control of lysed cells to determine the maximum LDH release and calculate the percentage of cytotoxicity.
Protocol 3: Caspase-3 Activity Assay
-
Cell Lysis: After treatment with this compound, lyse the cells using a lysis buffer provided with a caspase-3 activity assay kit.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Caspase Reaction: Incubate a standardized amount of protein from each sample with a caspase-3 substrate (e.g., DEVD-pNA) in the assay buffer.
-
Absorbance Measurement: Measure the absorbance of the resulting colorimetric product at the appropriate wavelength (e.g., 405 nm) over time.
-
Data Analysis: Calculate the caspase-3 activity based on the rate of substrate cleavage.
Visualizations
This compound Signaling Pathway
Caption: Proposed mechanism of this compound-induced apoptosis in cancer cells.
Experimental Workflow for Cytotoxicity Testing
Caption: A general experimental workflow for assessing cytotoxicity.
References
- 1. Spice-derived phenolic, this compound induces mitochondrial damage in lung cancer cells via a p53-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro anti-platelet effects of simple plant-derived phenolic compounds are only found at high, non-physiological concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 6. Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Phytochemicals inhibit migration of triple negative breast cancer cells by targeting kinase signaling | springermedizin.de [springermedizin.de]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. hbni.ac.in [hbni.ac.in]
Technical Support Center: Optimizing Malabaricone B for Anti-Cancer Studies
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for utilizing Malabaricone B in anti-cancer research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cytotoxicity assays?
A1: Based on published data, a good starting point for determining the IC50 value of this compound is to use a concentration range from 1 µM to 50 µM. For instance, the IC50 in A549 human lung cancer cells was found to be 8.1 ± 1.0 μM[1][2]. In contrast, the IC50 values for other related compounds like Malabaricone A and C in MDA-MB-231 breast cancer cells ranged from 15.12 to 19.63 μM[3]. Always perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q2: this compound powder won't dissolve properly. What is the recommended solvent?
A2: For in vitro studies, this compound is typically dissolved in Dimethyl Sulfoxide (DMSO) to create a stock solution. Ensure the final concentration of DMSO in your cell culture medium is non-toxic to the cells, generally below 0.1%.
Q3: Is this compound selective for cancer cells?
A3: Yes, studies have shown that this compound exhibits selective toxicity towards cancer cells. It has demonstrated cytotoxicity against human lung cancer (A549), malignant melanoma (A375), and T cell leukemia (Jurkat) cell lines, while showing no significant toxicity to normal human intestinal (INT407), kidney (HEK293), and lung fibroblast (WI-38) cells[1][2].
Q4: What is the primary mechanism of action for this compound-induced cell death?
A4: this compound primarily induces apoptosis through the intrinsic (mitochondrial) pathway. The process is initiated by an increase in intracellular reactive oxygen species (ROS)[1][2]. This leads to the upregulation of the pro-apoptotic protein BAX and downregulation of anti-apoptotic proteins BCL-2 and BCL-XL, triggering the release of cytochrome c from the mitochondria and subsequent activation of caspase-9 and caspase-3[1][2]. This mechanism appears to be independent of p53 status[1][2].
Troubleshooting Guide
Issue 1: High variability in IC50 values between experiments.
-
Possible Cause 1: Cell Health and Passage Number. Cells that are unhealthy, have been passaged too many times, or have a high confluence can respond differently to treatment.
-
Solution: Always use cells from a consistent and low passage number. Ensure cells are in the logarithmic growth phase and are at an optimal density (e.g., 70-80% confluence) at the time of treatment.
-
-
Possible Cause 2: Compound Stability. this compound, like many natural phenolic compounds, may be sensitive to light and repeated freeze-thaw cycles.
-
Solution: Prepare single-use aliquots of your DMSO stock solution and store them protected from light at -20°C or -80°C. Thaw a fresh aliquot for each experiment.
-
-
Possible Cause 3: Assay Incubation Time. The duration of drug exposure can significantly impact the IC50 value.
-
Solution: Standardize the incubation time across all experiments (e.g., 24, 48, or 72 hours) and report it with your results. Initial time-course experiments can help determine the optimal endpoint.
-
Issue 2: No significant increase in apoptosis observed after treatment.
-
Possible Cause 1: Sub-optimal Concentration. The concentration used may be too low to induce a detectable apoptotic response.
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Solution: Confirm the IC50 value for your cell line using a cytotoxicity assay (like MTT or LDH). For apoptosis assays, use concentrations at and above the determined IC50 value (e.g., 1x IC50 and 2x IC50).
-
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Possible Cause 2: Incorrect Timing for Assay. Apoptosis is a dynamic process. Key events like Annexin V exposure occur earlier, while DNA fragmentation occurs later.
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Solution: Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the peak time for the specific apoptotic event you are measuring.
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Possible Cause 3: Cell Death via a Different Mechanism. While apoptosis is the primary mechanism, high concentrations could potentially induce necrosis[4].
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Solution: Use an assay that can distinguish between apoptosis and necrosis, such as Annexin V/Propidium Iodide (PI) staining. An increase in PI-positive/Annexin V-negative cells could indicate necrosis.
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Data Presentation: Efficacy of Malabaricones
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and related compounds in various cancer cell lines.
| Compound | Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |
| This compound | A549 | Human Lung Cancer | Not Specified | 8.1 ± 1.0 | [1][2] |
| This compound | MDA-MB-231 | Triple-Negative Breast Cancer | 24 hours | 15.12 to 19.63 | [3] |
| Malabaricone A | MDA-MB-231 | Triple-Negative Breast Cancer | 24 hours | 8.81 ± 0.03 | [3][5] |
| Malabaricone C | MCF-7 | Human Breast Cancer | Not Specified | 5.26 ± 1.2 | [6] |
| Curcumin (for comparison) | A549 | Human Lung Cancer | Not Specified | 26.7 ± 3.1 | [1][2] |
Experimental Protocols & Visualizations
Experimental Workflow for Assessing this compound Efficacy
The diagram below outlines a standard workflow for evaluating the anti-cancer effects of this compound, from initial cytotoxicity screening to mechanistic investigation.
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effect of this compound on cancer cells.
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the drug-containing medium. Include a "vehicle control" (medium with DMSO) and a "no cells" control.
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Incubation: Incubate the plate for the desired period (e.g., 24 or 48 hours).
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
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Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
This compound-Induced Apoptotic Signaling Pathway
The following diagram illustrates the key molecular events in the apoptotic pathway activated by this compound in cancer cells.
Protocol 2: Western Blot Analysis for Apoptotic Proteins
This protocol is used to detect changes in the expression of key proteins involved in apoptosis.
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Cell Lysis: Treat cells with this compound at the desired concentrations and time points. Wash cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., Caspase-3, Cleaved Caspase-3, Bcl-2, Bax, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify the band intensity and normalize it to the loading control to determine relative protein expression levels. An increase in the ratio of BAX to BCL-2 and the presence of cleaved caspase-3 are indicative of apoptosis[1][2].
References
- 1. Spice-derived phenolic, this compound induces mitochondrial damage in lung cancer cells via a p53-independent pathway - Food & Function (RSC Publishing) [pubs.rsc.org]
- 2. Spice-derived phenolic, this compound induces mitochondrial damage in lung cancer cells via a p53-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring apoptotic induction of malabaricone A in triple-negative breast cancer cells: an acylphenol phyto-entity isolated from the fruit rind of Myristica malabarica Lam - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploring apoptotic induction of malabaricone A in triple-negative breast cancer cells: an acylphenol phyto-entity isolated from the fruit rind of Myristica malabarica Lam. - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Preventing degradation of Malabaricone B during experiments
Welcome to the technical support center for Malabaricone B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter while working with this compound.
| Problem | Possible Cause | Solution |
| Inconsistent or lower than expected bioactivity in cell-based assays. | Degradation of this compound in stock solution or culture medium. | Prepare fresh stock solutions in anhydrous DMSO. Store stock solutions in small, single-use aliquots at -20°C or -80°C, protected from light. When diluting into aqueous culture medium, use the solution immediately. Minimize the exposure of the compound to light and elevated temperatures during the experiment. |
| Precipitate forms when diluting stock solution into aqueous media. | Low aqueous solubility of this compound. | To improve solubility, you can warm the tube to 37°C and use an ultrasonic bath for a short period.[1] Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. |
| High background signal or artifacts in fluorescence-based assays. | Potential intrinsic fluorescence of this compound or its degradation products. | Run appropriate controls, including wells with this compound in medium without cells, to measure any background fluorescence. If significant, subtract this background from your experimental readings. |
| Variability in results between experimental repeats. | Inconsistent handling and storage practices leading to variable compound integrity. | Adhere strictly to a standardized protocol for solution preparation, storage, and handling. Ensure all aliquots are stored under the same conditions and used within the same timeframe. Protect from light at all stages. |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: How should I store this compound powder?
A1: this compound powder should be stored desiccated at -20°C for long-term storage.[1] For short-term storage, 2-8°C is acceptable. It is crucial to protect the powder from light and moisture.
Q2: What is the best solvent for preparing this compound stock solutions?
A2: Anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is soluble in DMSO up to 60 mg/mL (175.22 mM), and sonication is recommended to aid dissolution.[2]
Q3: How should I store stock solutions of this compound?
A3: Stock solutions in DMSO can be stored at -20°C for several months.[1] For maximum stability, it is best to prepare small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect the stock solutions from light.
Q4: For how long is this compound stable in cell culture medium?
A4: While specific data on the stability of this compound in cell culture medium is limited, it is recommended to prepare and use the diluted solution on the same day.[1] Phenolic compounds can be susceptible to oxidation and degradation in aqueous, neutral pH environments, especially in the presence of oxygen and metal ions.
Degradation
Q5: What are the main factors that cause this compound to degrade?
A5: The primary factors contributing to the degradation of this compound are exposure to light, elevated temperatures, and non-optimal pH conditions. As a phenolic compound, it is also susceptible to oxidation.
Q6: What is the mechanism of this compound's bioactivity and how does it relate to its degradation?
A6: this compound exhibits a dual role as both an antioxidant and a pro-oxidant. In cancer cells, its primary mechanism of action is as a pro-oxidant, where it induces the generation of intracellular reactive oxygen species (ROS).[3][4] This increase in ROS leads to oxidative stress, mitochondrial damage, and ultimately, apoptosis (programmed cell death).[2][3] This inherent reactivity, particularly the generation of ROS, can also contribute to its own degradation through auto-oxidation.
Q7: Are there any known degradation products of this compound?
A7: Specific degradation products of this compound under various experimental conditions have not been extensively characterized in the available literature. However, based on its chemical structure, degradation is likely to involve oxidation of the phenol groups.
Experimental Best Practices
Q8: What precautions should I take during a cell-based assay to minimize degradation?
A8: To minimize degradation, prepare fresh dilutions of this compound in your culture medium for each experiment. Protect your plates and solutions from light as much as possible by covering them with aluminum foil. Perform experiments in a timely manner after adding the compound to the cells.
Q9: Can I use antioxidants in my experiment when working with this compound?
A9: The use of antioxidants should be carefully considered. Since this compound's cytotoxic effect in cancer cells is mediated by an increase in ROS, co-incubation with antioxidants like N-acetylcysteine (NAC) can inhibit its activity.[3][4] However, in some contexts, thiol-containing antioxidants have been shown to paradoxically enhance the apoptotic effects of related compounds like Malabaricone C.[5] Therefore, the effect of an antioxidant will be context-dependent and should be investigated as part of your experimental design.
Quantitative Stability Data
| Condition | Parameter | Expected Stability | Recommendation |
| pH | Acidic (pH < 6) | Generally more stable | Buffer solutions accordingly if compatible with the experiment. |
| Neutral (pH ~7) | Susceptible to oxidation | Use freshly prepared solutions in aqueous media. | |
| Basic (pH > 8) | Prone to rapid oxidation | Avoid basic conditions unless experimentally required. | |
| Temperature | -20°C (Powder/DMSO Stock) | Stable for months to years | Recommended for long-term storage. |
| 4°C (Aqueous Solution) | Limited stability (hours to days) | Use for short-term storage only. | |
| 37°C (Cell Culture) | Unstable, rapid degradation likely | Prepare fresh for each experiment and use immediately. | |
| Light | Dark | Stable | Store in amber vials or wrap containers in aluminum foil. |
| Ambient Light | Susceptible to photodegradation | Minimize exposure during all experimental steps. | |
| UV Light | Rapid degradation expected | Avoid exposure to UV light sources. |
Experimental Protocols
Preparation of this compound Stock Solution
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Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
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Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound powder.
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Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
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To aid dissolution, gently vortex the solution and sonicate in a water bath for 5-10 minutes until the powder is completely dissolved.
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Dispense the stock solution into small, single-use, light-protected (e.g., amber) sterile microcentrifuge tubes.
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Store the aliquots at -20°C or -80°C.
-
General Protocol for a Cell Viability Assay (e.g., MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
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Preparation of Working Solution:
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Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
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Dilute the stock solution in pre-warmed cell culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a non-toxic level (typically <0.5%). Prepare these working solutions immediately before use.
-
-
Cell Treatment:
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Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours) at 37°C in a CO2 incubator. Keep the plate protected from light.
-
-
MTT Assay:
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After the incubation period, add MTT reagent to each well and incubate for 2-4 hours.
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Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
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Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
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Visualizations
Caption: Experimental workflow for handling this compound.
Caption: Pro-oxidant signaling pathway of this compound.
References
- 1. Healing properties of this compound and malabaricone C, against indomethacin-induced gastric ulceration and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spice-derived phenolic, this compound induces mitochondrial damage in lung cancer cells via a p53-independent pathway - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Total Syntheses of Malabaricones B and C via a Cross-Metathesis Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
How to address Malabaricone B precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common issue of Malabaricone B precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation in cell culture?
This compound is a naturally occurring phenolic diarylnonanoid derived from the spice Myristica malabarica.[1][2] Its chemical structure lends it hydrophobic (lipophilic) properties, meaning it has poor solubility in aqueous solutions like cell culture media. When a concentrated stock solution of this compound, typically dissolved in an organic solvent like DMSO, is diluted into the aqueous environment of the media, its low aqueous solubility can cause it to rapidly come out of solution and form a visible precipitate.
Q2: What is the recommended solvent for preparing a this compound stock solution?
Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving this compound and other hydrophobic compounds for cell culture experiments.[3][4] It is effective at dissolving a wide range of polar and nonpolar compounds and is miscible with cell culture media.[4] For this compound and its analogs, studies have successfully used DMSO as a vehicle for in vitro experiments.[5]
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.5%, with many researchers aiming for 0.1% or less to minimize any potential effects on the cells.[6][7][8] The tolerance to DMSO can be cell line-specific, with primary cells often being more sensitive.[6][7] It is crucial to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent itself.[8]
Table 1: General Recommendations for Final DMSO Concentrations in Cell Culture
| Final DMSO Concentration | General Applicability & Considerations |
| ≤ 0.1% | Considered safe for most cell lines, including sensitive and primary cells.[6][7][8] Ideal target for minimizing solvent effects. |
| 0.1% - 0.5% | Generally well-tolerated by many robust cancer cell lines.[6][9] A vehicle control is highly recommended. |
| > 0.5% - 1.0% | May be tolerated by some cell lines, but the risk of cytotoxicity and off-target effects increases significantly.[3][8] Requires preliminary toxicity testing for your specific cell line. |
| > 1.0% | Not recommended for most cell culture applications due to a high probability of cytotoxicity.[3][8] |
Q4: I am still observing precipitation even when using DMSO. What else can I do?
If precipitation persists, consider the following strategies:
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Optimize the Dilution Method: Instead of adding the this compound stock directly to the full volume of media, try a serial dilution approach. First, dilute the stock solution in a smaller volume of serum-free media, vortex gently, and then add this intermediate dilution to the final volume of complete media.
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Pre-warm the Media: Warming the cell culture media to 37°C before adding the this compound stock can sometimes help improve solubility.
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Increase Serum Concentration: If your experimental design allows, increasing the percentage of fetal bovine serum (FBS) in the media can help to solubilize hydrophobic compounds due to the presence of albumin and other proteins that can bind to the compound.
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Alternative Solubilizing Agents: For particularly challenging compounds, co-solvents or other solubilizing agents can be used in combination with DMSO. However, each new component requires rigorous validation to ensure it does not interfere with the experimental outcomes.
Troubleshooting Guide
Problem: I observed a cloudy precipitate in my cell culture media immediately after adding my this compound stock solution.
This is a common issue arising from the low aqueous solubility of this compound. The following step-by-step guide will help you troubleshoot and prevent this problem.
Experimental Protocol: Preparing and Diluting this compound for Cell Culture
Objective: To prepare a working solution of this compound in cell culture media while avoiding precipitation.
Materials:
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This compound powder
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Dimethyl sulfoxide (DMSO), sterile, cell culture grade
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Sterile microcentrifuge tubes
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Cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C
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Vortex mixer
Methodology:
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Prepare a High-Concentration Stock Solution in 100% DMSO:
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Calculate the required amount of this compound to prepare a concentrated stock solution (e.g., 10 mM, 20 mM, or 50 mM) in 100% DMSO. A higher concentration stock allows for a smaller volume to be added to your media, thus keeping the final DMSO concentration low.
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Dissolve the this compound powder in the appropriate volume of 100% DMSO.
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Ensure complete dissolution by vortexing. If necessary, gentle warming in a 37°C water bath can aid dissolution.
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Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
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-
Perform a Step-wise Dilution into Cell Culture Media:
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Determine the final concentration of this compound needed for your experiment and the desired final DMSO concentration (aim for ≤ 0.1% if possible).
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Example Calculation: To achieve a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%, you would need a 10 mM stock solution (a 1:1000 dilution).
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Pre-warm your cell culture media to 37°C.
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Crucial Step: Instead of adding the small volume of the highly concentrated stock directly into the large volume of media, first perform an intermediate dilution. Add the required volume of your this compound stock solution to a smaller volume of serum-free media (e.g., 100-200 µL) in a sterile microcentrifuge tube.
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Immediately and gently vortex the intermediate dilution for a few seconds to ensure rapid mixing.
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Transfer the intermediate dilution into the final volume of pre-warmed, complete (serum-containing) cell culture media.
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Mix the final solution by gently swirling or inverting the container. Visually inspect for any signs of precipitation.
-
-
Vehicle Control Preparation:
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Prepare a vehicle control by adding the same final concentration of DMSO to your cell culture media without this compound. This is essential for distinguishing the effects of the compound from the solvent.
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Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for this compound precipitation.
Signaling Pathway (Hypothetical Interaction)
While the direct signaling pathways affected by this compound are still under investigation, its pro-apoptotic and anti-inflammatory effects suggest potential interactions with key cellular signaling cascades. The following diagram illustrates a hypothetical pathway based on the known biological activities of similar phenolic compounds.
Caption: Hypothetical signaling pathway of this compound.
References
- 1. A vehicle for the evaluation of hydrophobic compounds in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Naturally Derived this compound as a Promising Bactericidal Candidate Targeting Multidrug-Resistant Staphylococcus aureus also Possess Synergistic Interactions with Clinical Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DMSO usage in cell culture - Cell Biology [protocol-online.org]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. Synthesis, Structure–Activity Relationship, and Biological Evaluation of a Novel Malabaricone Derivative: A Potent Anticancer Agent and Radiosensitizer That Targets Autophagy Flux - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
- 7. lifetein.com [lifetein.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
Validation & Comparative
Malabaricone B vs. Curcumin: A Comparative Analysis of Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective anticancer agents has led researchers to explore a vast array of natural compounds. Among these, Malabaricone B, a phenolic compound isolated from the spice Myristica malabarica, and Curcumin, the active component of turmeric, have emerged as promising candidates. This guide provides a detailed comparative analysis of their anticancer activities, supported by experimental data, to aid researchers in their drug discovery and development endeavors.
Quantitative Analysis of Cytotoxicity
A critical aspect of evaluating any potential anticancer agent is its cytotoxicity against cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this effect. The following table summarizes the available IC50 values for this compound and Curcumin in various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | A549 | Lung Cancer | 8.1 ± 1.0 | [1][2] |
| A375 | Malignant Melanoma | Not specified | [1] | |
| Jurkat | T-cell Leukemia | Not specified | [1] | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 15.12 - 19.63 (range for Malabaricones B, C, D) | [3] | |
| Curcumin | A549 | Lung Cancer | 26.7 ± 3.1 | [1][2] |
| A549 | Lung Cancer | 33 | [4][5] | |
| MCF-7 | Breast Cancer | ~20-25 | [6] | |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~15-20 | [6] | |
| HT-29 | Colon Cancer | 66.94 | [7] |
Note: IC50 values can vary between studies due to differences in experimental conditions.
The data clearly indicates that this compound exhibits significantly higher potency against A549 lung cancer cells compared to Curcumin, with an IC50 value approximately three times lower.[1][2] While direct comparative data for other cell lines is limited, the available information suggests that both compounds possess cytotoxic effects against a range of cancer types.
Mechanisms of Anticancer Action
Both this compound and Curcumin exert their anticancer effects through a multitude of molecular mechanisms, primarily by inducing apoptosis (programmed cell death) and inhibiting cell proliferation.
This compound: A Potent Inducer of Mitochondrial Apoptosis
Studies on this compound's anticancer activity, particularly in A549 lung cancer cells, have revealed a detailed mechanism of action centered on the induction of mitochondrial-mediated apoptosis.[1][2]
Key mechanistic features of this compound include:
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Induction of Oxidative Stress: this compound treatment leads to an increase in intracellular reactive oxygen species (ROS).[1] This elevation in ROS plays a crucial role in initiating the apoptotic cascade.
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Modulation of Bcl-2 Family Proteins: It upregulates the pro-apoptotic protein BAX while downregulating the anti-apoptotic proteins BCL-2 and BCL-XL.[1][2] This shift in the BAX/Bcl-2 ratio is a critical step in mitochondrial outer membrane permeabilization.
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Mitochondrial Damage and Cytochrome c Release: The altered balance of Bcl-2 family proteins leads to the release of cytochrome c from the mitochondria into the cytoplasm.[1][2]
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Caspase Activation: Cytosolic cytochrome c triggers the activation of caspase-9, an initiator caspase, which in turn activates the executioner caspase, caspase-3.[1][2] Activated caspase-3 is responsible for the cleavage of various cellular substrates, leading to the characteristic morphological changes of apoptosis.
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p53-Independent Apoptosis: Notably, the cytotoxic effects of this compound in A549 cells are independent of the tumor suppressor protein p53.[1][2] This suggests its potential therapeutic utility in cancers with mutated or non-functional p53.
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Inhibition of Pro-survival and Angiogenic Proteins: this compound has also been shown to decrease the levels of inhibitor of apoptosis proteins (IAPs) like IAP1, IAP2, and survivin, as well as proteins involved in angiogenesis and cancer invasiveness, such as matrix metalloproteinase-9 (MMP-9) and COX-2.[1]
Caption: Signaling pathway of this compound-induced apoptosis.
Curcumin: A Multi-Targeted Anticancer Agent
Curcumin's anticancer properties are well-documented and stem from its ability to interact with a wide range of molecular targets and signaling pathways.[8][9][10]
Key signaling pathways modulated by Curcumin include:
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NF-κB Pathway: Curcumin is a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, which is constitutively active in many cancers and promotes cell survival, proliferation, and inflammation.[9]
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STAT3 Pathway: It also inhibits the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, another key player in cancer cell proliferation, survival, and angiogenesis.
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PI3K/Akt/mTOR Pathway: Curcumin can suppress the PI3K/Akt/mTOR pathway, a central signaling cascade that regulates cell growth, proliferation, and survival.[11]
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MAPK Pathway: It has been shown to modulate the mitogen-activated protein kinase (MAPK) pathway, which is involved in a variety of cellular processes including proliferation, differentiation, and apoptosis.[11]
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p53 and Wnt/β-catenin Pathways: Curcumin can also influence the p53 tumor suppressor pathway and the Wnt/β-catenin signaling pathway, both of which are frequently dysregulated in cancer.[11]
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Induction of Apoptosis: Similar to this compound, Curcumin induces apoptosis by modulating the expression of Bcl-2 family proteins and activating caspases.[9]
Caption: Major signaling pathways targeted by Curcumin.
Experimental Protocols
To ensure the reproducibility and standardization of research findings, detailed experimental protocols are essential. The following are methodologies for key assays used to evaluate the anticancer activity of compounds like this compound and Curcumin.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Caption: Workflow of the MTT assay for cell viability.
Protocol:
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Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or Curcumin) and a vehicle control.
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Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
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MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
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Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.[12][13][14][15][16]
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
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Cell Treatment and Harvesting: Treat cells with the test compound for a specific duration. Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
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Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
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Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.
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Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
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Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the DNA-binding dye.
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Data Analysis: The percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software.[17][18][19][20][21]
Apoptosis Assay by Annexin V Staining
This assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
Protocol:
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Cell Treatment and Harvesting: Treat cells with the test compound. Harvest both adherent and floating cells and wash with cold PBS.
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Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
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Staining: Add FITC-conjugated Annexin V and a viability dye such as Propidium Iodide (PI) to the cell suspension.
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Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
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Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
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Data Analysis: Differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).[22][23][24][25][26]
Conclusion
Both this compound and Curcumin demonstrate significant anticancer properties, albeit through partially overlapping and distinct mechanisms. The available data suggests that this compound is a more potent cytotoxic agent than Curcumin in lung cancer cells, primarily acting through the induction of p53-independent mitochondrial apoptosis. Curcumin, on the other hand, exhibits a broader spectrum of activity by targeting multiple key signaling pathways implicated in cancer progression.
Further head-to-head comparative studies across a wider range of cancer cell lines are warranted to fully elucidate the differential efficacy and mechanisms of these two promising natural compounds. The experimental protocols provided in this guide offer a standardized framework for conducting such investigations, which will be crucial for advancing their potential development as novel anticancer therapeutics.
References
- 1. Spice-derived phenolic, this compound induces mitochondrial damage in lung cancer cells via a p53-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spice-derived phenolic, this compound induces mitochondrial damage in lung cancer cells via a p53-independent pathway - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. Exploring apoptotic induction of malabaricone A in triple-negative breast cancer cells: an acylphenol phyto-entity isolated from the fruit rind of Myristica malabarica Lam - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Curcumin and Its New Derivatives: Correlation between Cytotoxicity against Breast Cancer Cell Lines, Degradation of PTP1B Phosphatase and ROS Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects and Mechanisms of Curcumin for the Prevention and Management of Cancers: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Review of Curcumin and Its Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 15. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 19. Flow cytometry with PI staining | Abcam [abcam.com]
- 20. assaygenie.com [assaygenie.com]
- 21. cancer.wisc.edu [cancer.wisc.edu]
- 22. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 23. ucl.ac.uk [ucl.ac.uk]
- 24. scispace.com [scispace.com]
- 25. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 26. kumc.edu [kumc.edu]
Malabaricone B vs. Vancomycin: A Comparative Analysis of Antibacterial Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antibacterial efficacy of Malabaricone B, a naturally derived compound, and vancomycin, a long-standing antibiotic of last resort. This analysis is supported by experimental data to inform future research and development in the fight against antimicrobial resistance.
Executive Summary
This compound, a phenylacylphenol isolated from Myristica malabarica, demonstrates potent bactericidal activity against Gram-positive bacteria, including multidrug-resistant strains of Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Its mechanism of action involves the disruption of bacterial membrane integrity, leading to rapid cell death. Vancomycin, a glycopeptide antibiotic, exerts its effect by inhibiting the synthesis of the bacterial cell wall. While historically a frontline treatment for serious Gram-positive infections, its efficacy is increasingly challenged by the emergence of resistant strains. This guide presents a side-by-side comparison of their antibacterial profiles, supported by quantitative data and detailed experimental methodologies.
Quantitative Comparison of Antibacterial Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and vancomycin against various bacterial strains, providing a quantitative measure of their potency. Lower MIC values indicate greater efficacy.
| Bacterial Strain | This compound (NS-7) MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | 0.5[1] | ≤2 (Susceptible)[2][3] |
| Methicillin-Resistant S. aureus (MRSA) | 1–2[1][4] | 1-2 (Susceptible)[2][5] |
| Vancomycin-Resistant S. aureus (VRSA) | 1–2[1] | ≥16 (Resistant)[2][3] |
| Vancomycin-Resistant Enterococcus (VRE) | 1–2[1] | ≥16 (Resistant) |
| Gram-Negative Bacteria (e.g., E. coli) | >128 (Inactive)[1] | Inactive[6][7] |
Mechanisms of Action
The antibacterial activities of this compound and vancomycin stem from distinct mechanisms targeting different cellular components.
This compound: This compound directly targets and damages the bacterial cell membrane.[1][8] This disruption leads to the leakage of essential intracellular components and a rapid bactericidal effect.
Vancomycin: Vancomycin inhibits the synthesis of peptidoglycan, a critical component of the Gram-positive bacterial cell wall.[6][7][9] It binds to the D-Ala-D-Ala terminus of the peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions necessary for cell wall cross-linking.[6][9] This weakens the cell wall, ultimately leading to cell lysis.[7]
Experimental Protocols
The determination of antibacterial efficacy relies on standardized laboratory procedures. The primary methods used to evaluate this compound and vancomycin are detailed below.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Antimicrobial Solutions: Serial two-fold dilutions of this compound and vancomycin are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[10]
-
Inoculum Preparation: A standardized suspension of the test bacteria (e.g., S. aureus) is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[10] This is further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: The wells containing the serially diluted antimicrobial agents are inoculated with the bacterial suspension.[10] The plate is then incubated at 37°C for 16-20 hours.[11]
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth (i.e., the well remains clear).[11]
Time-Kill Kinetics Assay
This assay is performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
-
Preparation: Cultures of the test organism are grown to the mid-logarithmic phase in a suitable broth.
-
Exposure: The bacterial culture is then diluted to a standardized concentration (e.g., 1-5 x 10⁵ CFU/mL) in fresh broth containing the antimicrobial agent at various concentrations (e.g., 1x, 2x, 4x MIC).[12] A growth control without the antimicrobial agent is also included.
-
Sampling: At specified time points (e.g., 0, 0.5, 1, 3, 5, and 24 hours), aliquots are withdrawn from each culture.[12]
-
Quantification: The withdrawn samples are serially diluted and plated on agar plates to determine the number of viable bacteria (CFU/mL).
-
Analysis: The change in log10 CFU/mL over time is plotted. A ≥3-log10 (99.9%) reduction in the initial inoculum is considered bactericidal activity.[13]
Conclusion
This compound emerges as a promising antibacterial candidate, particularly against multidrug-resistant Gram-positive pathogens that are challenging to treat with conventional antibiotics like vancomycin. Its distinct mechanism of action, focused on membrane disruption, makes it less susceptible to existing resistance mechanisms that target cell wall synthesis. While vancomycin remains a crucial therapeutic option, the potent and rapid bactericidal activity of this compound against resistant strains warrants further investigation and development as a potential next-generation antibiotic. The data and protocols presented here provide a foundation for researchers to build upon in the critical mission of overcoming antimicrobial resistance.
References
- 1. Naturally Derived this compound as a Promising Bactericidal Candidate Targeting Multidrug-Resistant Staphylococcus aureus also Possess Synergistic Interactions with Clinical Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increased Vancomycin MICs for Staphylococcus aureus Clinical Isolates from a University Hospital during a 5-Year Period - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid Detection of Staphylococcus aureus Strains with Reduced Susceptibility to Vancomycin by Isothermal Microcalorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Vancomycin - Wikipedia [en.wikipedia.org]
- 7. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 8. Naturally Derived this compound as a Promising Bactericidal Candidate Targeting Multidrug-Resistant Staphylococcus aureus also Possess Synergistic Interactions with Clinical Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PDB-101: Global Health: Antimicrobial Resistance: undefined: Vancomycin [pdb101.rcsb.org]
- 10. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 11. Broth microdilution - Wikipedia [en.wikipedia.org]
- 12. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]
- 13. emerypharma.com [emerypharma.com]
Malabaricone B: A Comparative Analysis of its Anticancer Mechanism Across Diverse Cancer Cell Lines
A detailed guide for researchers and drug development professionals on the validation of Malabaricone B's mechanism of action, with a comparative overview against related compounds.
This compound, a phenolic compound derived from the spice Myristica malabarica, has demonstrated significant selective toxicity towards a range of cancer cell lines, positioning it as a promising candidate for further investigation in oncology. This guide provides a comparative analysis of its mechanism of action in different cancer cell lines, supported by experimental data and detailed protocols.
Comparative Cytotoxicity of Malabaricones
This compound (mal B) has been shown to be selectively toxic to human lung cancer (A549), malignant melanoma (A375), and T-cell leukemia (Jurkat) cell lines, while exhibiting lower toxicity to normal human cell lines such as intestinal (INT407), kidney (HEK293), and lung fibroblast (WI-38) cells.[1][2] In comparison to its analogues, Malabaricone C has demonstrated greater cytotoxic potential across thirteen different human cancer cell lines.[3]
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | A549 | Lung Cancer | 8.1 ± 1.0 | [1][2] |
| Curcumin | A549 | Lung Cancer | 26.7 ± 3.1 | [1][2] |
| Malabaricone A | MDA-MB-231 | Triple-Negative Breast Cancer | 8.81 ± 0.03 | [4][5] |
| This compound | MDA-MB-231 | Triple-Negative Breast Cancer | >15 | [4] |
| Malabaricone C | MDA-MB-231 | Triple-Negative Breast Cancer | >15 | [4] |
| Malabaricone D | MDA-MB-231 | Triple-Negative Breast Cancer | >15 | [4] |
| Myrifralignan F | A2780, TOV-112D, SK-OV3 | Ovarian Cancer | Strong cytotoxicity | [6] |
| Malabaricone C | A2780, TOV-112D, SK-OV3 | Ovarian Cancer | Strong cytotoxicity | [6] |
| Myrifragranone C | A2780, SK-OV3 | Ovarian Cancer | Induces apoptosis | [6] |
Mechanism of Action: Induction of Apoptosis
The primary mechanism of action for this compound in cancer cells is the induction of apoptosis, or programmed cell death. This is achieved through the generation of intracellular reactive oxygen species (ROS), leading to mitochondrial damage.[1][2]
Signaling Pathways
This compound triggers the mitochondrial apoptotic pathway in a p53-independent manner.[1] This is a significant finding as many cancers harbor mutations in the p53 gene, rendering them resistant to conventional therapies that rely on a functional p53 pathway.
The key molecular events in this compound-induced apoptosis include:
-
Increased Intracellular ROS: this compound treatment leads to a buildup of ROS within the cancer cells.[1][2]
-
Mitochondrial Damage: The increase in ROS disrupts the mitochondrial membrane potential.
-
Regulation of Bcl-2 Family Proteins: this compound upregulates the pro-apoptotic protein BAX while downregulating the anti-apoptotic proteins BCL-2 and BCL-XL.[1][2]
-
Cytochrome c Release: The altered balance of Bcl-2 family proteins leads to the release of cytochrome c from the mitochondria into the cytoplasm.[1]
-
Caspase Activation: Cytosolic cytochrome c activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which are key mediators of apoptosis.[1][2]
-
Downregulation of Apoptosis Inhibitors: The activity of this compound is also associated with a decrease in the levels of inhibitor of apoptosis proteins (IAPs) such as IAP1, IAP2, and survivin.[1]
Caption: this compound induced apoptosis pathway.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells.
Methodology:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Treat the cells with varying concentrations of this compound or a control vehicle (e.g., DMSO) for 24 to 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined as the concentration of the compound that causes 50% inhibition of cell growth.
Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to quantify the percentage of apoptotic cells.
Methodology:
-
Treat cells with the desired concentration of this compound for the specified time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Caption: General experimental workflow.
Conclusion
This compound presents a compelling profile as a potential anticancer agent with a distinct mechanism of action. Its ability to induce apoptosis in a p53-independent manner through the generation of ROS and modulation of the mitochondrial pathway makes it a promising candidate for cancers that are resistant to conventional therapies. Further preclinical and in vivo studies are warranted to fully elucidate its therapeutic potential. The comparative data presented here for this compound and its analogues provide a valuable resource for researchers in the field of cancer drug discovery.
References
- 1. Spice-derived phenolic, this compound induces mitochondrial damage in lung cancer cells via a p53-independent pathway - Food & Function (RSC Publishing) [pubs.rsc.org]
- 2. Spice-derived phenolic, this compound induces mitochondrial damage in lung cancer cells via a p53-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hbni.ac.in [hbni.ac.in]
- 4. Exploring apoptotic induction of malabaricone A in triple-negative breast cancer cells: an acylphenol phyto-entity isolated from the fruit rind of Myristica malabarica Lam - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring apoptotic induction of malabaricone A in triple-negative breast cancer cells: an acylphenol phyto-entity isolated from the fruit rind of Myristica malabarica Lam. - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. e-nps.or.kr [e-nps.or.kr]
Synergistic activity of Malabaricone B with conventional antibiotics: a validation study
Synergistic Power of Malabaricone B: A New Frontier in Combating Antibiotic Resistance
A Validation Study on the Synergistic Activity of this compound with Conventional Antibiotics Against Multidrug-Resistant Staphylococcus aureus
The rise of multidrug-resistant (MDR) bacteria, particularly Staphylococcus aureus, presents a formidable challenge to global health. In the relentless search for novel therapeutic strategies, the synergistic combination of natural compounds with existing antibiotics has emerged as a promising approach. This guide provides a comprehensive analysis of the synergistic interactions between this compound, a naturally derived phenylacylphenol, and conventional antibiotics, offering researchers and drug development professionals a validation of its potential as a powerful adjunct in antimicrobial therapy.
Recent studies have demonstrated that this compound exhibits potent bactericidal activity against MDR S. aureus and, significantly, acts in synergy with clinically used antibiotics such as daptomycin and gentamicin.[1][2] This synergistic effect enhances the efficacy of conventional drugs, potentially lowering the required therapeutic doses and mitigating the development of further resistance.
Quantitative Analysis of Synergistic Activity
The synergistic potential of this compound (referred to as NS-7 in a key study) in combination with various conventional antibiotics against S. aureus ATCC 29213 was evaluated using the checkerboard assay.[1] The Fractional Inhibitory Concentration (FIC) index, a measure of the combined antimicrobial effect, was calculated to determine the nature of the interaction. A summary of these findings is presented below.
| Antibiotic | MIC Alone (µg/mL) | MIC in Combination with this compound (µg/mL) | This compound MIC Alone (µg/mL) | This compound MIC in Combination (µg/mL) | FIC Index (ΣFIC) | Interaction |
| Gentamicin | 1 | 0.03 | 1 | 0.25 | 0.28 | Synergy |
| Daptomycin | 0.5 | 0.015 | 1 | 0.25 | 0.28 | Synergy |
| Vancomycin | 1 | 0.5 | 1 | 0.5 | 1 | Additive |
| Linezolid | 2 | 1 | 1 | 0.5 | 1 | Additive |
| Ciprofloxacin | 0.25 | 0.125 | 1 | 0.5 | 1 | Additive |
| Rifampicin | 0.007 | 0.0035 | 1 | 0.5 | 1 | Additive |
-
Synergy: FIC index ≤ 0.5
-
Additive: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
The data clearly indicates a strong synergistic interaction between this compound and both gentamicin and daptomycin, with an FIC index of 0.28 for both combinations.[1]
Experimental Protocols
The validation of the synergistic activity of this compound was established through rigorous in vitro testing. The following are detailed methodologies for the key experiments performed.
Broth Microdilution Assay (Minimum Inhibitory Concentration - MIC)
This assay was performed to determine the minimum concentration of this compound and conventional antibiotics required to inhibit the visible growth of S. aureus.
-
Bacterial Strain: Staphylococcus aureus ATCC 29213.
-
Preparation of Inoculum: A bacterial suspension is prepared and adjusted to a McFarland standard of 0.5, which corresponds to approximately 1.5 × 10⁸ CFU/mL.[3] This is then diluted to achieve a final inoculum of 5 × 10⁵ CFU/mL in the test wells.[4]
-
Assay Procedure:
-
Two-fold serial dilutions of the test compounds (this compound and antibiotics) are prepared in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.[5]
-
Each well is inoculated with the prepared bacterial suspension.
-
The plate is incubated at 35-37°C for 18-24 hours.[5]
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[3]
-
Checkerboard Assay (Synergy Testing)
The checkerboard assay is a standard method to evaluate the in vitro interaction between two antimicrobial agents.[3][6]
-
Procedure:
-
A 96-well microtiter plate is set up with serial dilutions of this compound along the x-axis and a second antibiotic along the y-axis.[5][7]
-
This creates a matrix of wells containing various concentration combinations of the two compounds.
-
Each well is inoculated with the bacterial suspension as described for the MIC assay.
-
The plate is incubated under the same conditions as the MIC assay.
-
The FIC index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Time-Kill Kinetics Assay
This assay provides insights into the dynamic interaction between the antimicrobial agents and the bacteria over time.[1][8]
-
Procedure:
-
Bacterial cultures are grown to the logarithmic phase.
-
The cultures are then treated with this compound and the antibiotic, both alone and in combination, at concentrations corresponding to their MICs.
-
A growth control (no drug) is also included.
-
Aliquots are collected at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
The collected aliquots are serially diluted and plated on nutrient agar to determine the number of viable bacterial colonies (CFU/mL).
-
The results are plotted as log₁₀ CFU/mL versus time. Synergy is typically defined as a ≥ 2 log₁₀ decrease in CFU/mL between the combination and the most active single agent at 24 hours.
-
Visualizing the Process and Mechanism
To better understand the experimental process and the proposed mechanism of action, the following diagrams have been generated.
Caption: Experimental workflow for assessing the synergistic activity of this compound.
Caption: Proposed mechanism of synergistic action of this compound with antibiotics.
The proposed mechanism for the synergistic activity of this compound involves the disruption of the bacterial cell membrane.[1][2] This damage to the membrane integrity is thought to facilitate the entry of conventional antibiotics into the bacterial cell, allowing them to reach their intracellular targets more effectively and leading to an enhanced bactericidal outcome.
References
- 1. Naturally Derived this compound as a Promising Bactericidal Candidate Targeting Multidrug-Resistant Staphylococcus aureus also Possess Synergistic Interactions with Clinical Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. calslab.snu.ac.kr [calslab.snu.ac.kr]
- 4. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 7. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. actascientific.com [actascientific.com]
Unveiling the Molecular Targets of Malabaricone B: A Comparative Docking Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the potential binding targets of Malabaricone B, a promising natural compound with diverse biological activities. This guide presents a comparative analysis of its binding affinities to various protein targets, supported by molecular docking data, and provides a detailed experimental protocol for in silico validation.
This compound, a phenylacylphenol isolated from the plant Myristica malabarica, has garnered significant attention in the scientific community for its potent therapeutic properties. Exhibiting a broad spectrum of bioactivities, including antibacterial, anticancer, and anti-inflammatory effects, this compound presents a compelling case for further investigation as a lead compound in drug discovery. This guide delves into the molecular mechanisms underpinning these effects by exploring its binding interactions with key protein targets through in silico molecular docking studies.
Comparative Analysis of Binding Affinities
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction, commonly expressed as a binding energy or docking score. A more negative value typically indicates a more favorable and stable interaction. The following table summarizes the available and inferred molecular docking data for this compound and related compounds against various protein targets implicated in its observed biological activities.
| Target Protein Family | Specific Target | Compound | Predicted Binding Energy/Docking Score (kcal/mol) | Associated Biological Activity |
| Amoebicidal Targets | NFCYP51, Cathepsin B, Serine Carboxypeptidase, Rab family small GTPase | This compound | Strong binding affinity reported (specific values not publicly available) | Anti-protozoal |
| Apoptosis Regulators | TNF, Fas, HTRA, Smac, XIAP | Malabaricone A* | -5.1 to -7.2[1] | Anticancer |
| Bcl-2 | Representative Natural Product Inhibitor (AP26) | -29.430[2] | Anticancer | |
| Caspase-3 | Representative Natural Product Inhibitor (1-methyl-5-(2-phenoxymethyl-pyrrolidine-1-sulfonyl)-1H-indole-2,3-dione) | -8.4[3] | Anticancer | |
| Bacterial Targets | Penicillin-Binding Protein 2a (PBP2a) | Representative Natural Product Inhibitor (Rutin) | -11.14[4] | Antibacterial (S. aureus) |
*Data for Malabaricone A is used as a proxy due to the structural similarity with this compound and the availability of specific docking scores against a panel of apoptotic proteins.
Deciphering the Signaling Pathways
The diverse biological activities of this compound can be attributed to its interaction with multiple signaling pathways. The following diagrams illustrate the key pathways potentially modulated by this compound based on its predicted protein targets.
Experimental Protocol: Molecular Docking Workflow
The following protocol outlines a general workflow for performing molecular docking studies to investigate the binding of this compound to a protein target.
1. Preparation of the Receptor (Protein):
-
The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).
-
Water molecules, co-crystallized ligands, and any other heteroatoms are removed from the PDB file.
-
Polar hydrogen atoms are added to the protein structure, and appropriate atomic charges (e.g., Gasteiger charges) are assigned.
2. Preparation of the Ligand (this compound):
-
The 3D structure of this compound is obtained from a chemical database (e.g., PubChem) or drawn using molecular modeling software.
-
The ligand's geometry is optimized through energy minimization using a suitable force field (e.g., MMFF94).
-
Non-polar hydrogens are merged, and rotatable bonds are defined.
3. Grid Generation:
-
A grid box is defined around the active site or a potential allosteric binding site of the target protein. The size and center of the grid should be sufficient to encompass the entire binding pocket.
4. Molecular Docking:
-
A docking algorithm, such as the Lamarckian Genetic Algorithm used in AutoDock Vina, is employed to explore the conformational space of the ligand within the defined grid box.
-
The program calculates the binding energy for different ligand poses, and the results are clustered based on conformational similarity.
5. Analysis of Results:
-
The docking results are analyzed to identify the lowest energy binding pose, which represents the most probable binding mode.
-
The interactions between this compound and the protein's amino acid residues (e.g., hydrogen bonds, hydrophobic interactions, and van der Waals forces) are visualized and analyzed to understand the molecular basis of binding.
This comprehensive guide provides a foundational understanding of the potential molecular targets of this compound, supported by available in silico data. The provided experimental workflow offers a roadmap for researchers to further validate and expand upon these findings, ultimately contributing to the development of novel therapeutics based on this promising natural product.
References
- 1. Exploring apoptotic induction of malabaricone A in triple-negative breast cancer cells: an acylphenol phyto-entity isolated from the fruit rind of Myristica malabarica Lam. - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. nsbmb.org.ng [nsbmb.org.ng]
- 3. ir.uitm.edu.my [ir.uitm.edu.my]
- 4. Methicillin-Resistant Staphylococcus aureus: Docking-Based Virtual Screening and Molecular Dynamics Simulations to Identify Potential Penicillin-Binding Protein 2a Inhibitors from Natural Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of Malabaricone B's efficacy in different laboratory settings
An objective comparison of Malabaricone B's efficacy across different laboratory settings requires a thorough examination of its performance against relevant alternatives. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound's antibacterial properties, particularly against multidrug-resistant (MDR) pathogens.
Comparative Efficacy of this compound
This compound, a naturally derived phenylacylphenol from the Myristicaceae family, has demonstrated significant bactericidal activity, especially against Staphylococcus aureus. Its efficacy has been evaluated in various in vitro and in vivo models, providing a basis for comparison with standard antibiotics.
In Vitro Antibacterial Activity
The minimum inhibitory concentration (MIC) is a key metric for comparing the potency of antimicrobial agents. Below is a summary of this compound's MIC values against S. aureus compared to conventional antibiotics.
| Compound | Bacterial Strain | MIC (µg/mL) | Laboratory Setting/Source |
| This compound | S. aureus ATCC 29213 | 1-2 | In vitro broth microdilution assay |
| This compound | MDR Clinical Isolates of S. aureus | 1-2 | In vitro broth microdilution assay |
| Vancomycin | S. aureus | - | Reference Standard |
| Levofloxacin | S. aureus | - | Reference Standard |
| Gentamicin | S. aureus | - | Synergistic studies |
| Daptomycin | S. aureus | - | Synergistic studies |
Note: Specific MIC values for reference standards in direct comparison studies were not fully detailed in the provided search results.
This compound exhibits rapid, concentration-dependent bactericidal killing kinetics. Notably, at 5 times its MIC, it achieved complete killing of S. aureus within 15 minutes of exposure, with no regrowth observed for up to 24 hours. Furthermore, it has shown a long post-antibiotic effect (PAE) of approximately 22 hours at 10 times the MIC, indicating sustained antibacterial activity even after the compound is removed.
In Vivo Efficacy
The efficacy of this compound has also been validated in murine infection models, demonstrating its potential for in vivo applications.
| Compound | Animal Model | Infection | Dosage | Reduction in Bacterial Load (log10 CFU/g) | Source |
| This compound | Murine neutropenic thigh | S. aureus | 50 mg/kg BID | ~0.5 | |
| This compound | Murine skin infection | S. aureus | - | Significant efficacy |
Note: Specific quantitative data for the skin infection model and for comparator drugs in these in vivo studies were not available in the search results.
Mechanism of Action and Signaling Pathways
The bactericidal effect of this compound is attributed to its ability to disrupt the bacterial cell membrane. Mechanistic studies using confocal and scanning electron microscopy (SEM) have provided evidence for this mode of action.
Below is a diagram illustrating the proposed mechanism of action.
Caption: Proposed mechanism of this compound leading to bacterial cell death.
Experimental Protocols
Detailed methodologies are crucial for the cross-validation of experimental findings. The following outlines the key assays used to evaluate the efficacy of this compound.
Broth Microdilution Assay for MIC Determination
This assay is performed to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Caption: Workflow of the broth microdilution assay for MIC determination.
Time-Kill Kinetics Assay
This assay assesses the rate at which an antibacterial agent kills a bacterial population over time.
-
A standardized bacterial inoculum is added to a series of flasks containing the antimicrobial agent at different concentrations (e.g., 1x, 5x, 10x MIC).
-
The flasks are incubated at 37°C with shaking.
-
At specified time intervals (e.g., 0, 0.25, 1, 2, 4, 8, 24 hours), aliquots are withdrawn from each flask.
-
Serial dilutions of the aliquots are plated on agar plates.
-
After incubation, the number of colony-forming units (CFU) is counted to determine the number of viable bacteria at each time point.
Murine Neutropenic Thigh Infection Model
This in vivo model is used to evaluate the efficacy of antimicrobial agents in a setting that mimics a deep-seated infection in an immunocompromised host.
Caption: Experimental workflow for the murine neutropenic thigh infection model.
Synergistic Interactions
This compound has also been shown to act synergistically with clinically used antibiotics, which could be a promising strategy to combat antibiotic resistance. Checkerboard assays have demonstrated that this compound enhances the activity of daptomycin and gentamicin against S. aureus. This suggests that this compound could potentially be used in combination therapy to increase the efficacy of existing antibiotics and reduce the likelihood of resistance development.
Conclusion
The available data from various laboratory settings consistently demonstrate the potent bactericidal efficacy of this compound against S. aureus, including multidrug-resistant strains. Its rapid killing kinetics, prolonged post-antibiotic effect, and in vivo activity make it a promising candidate for further drug development. The synergistic effects with conventional antibiotics further highlight its potential clinical utility. Future research should focus on head-to-head comparative studies with a broader range of antibiotics and in different infection models to fully elucidate its therapeutic potential. The detailed experimental protocols provided in this guide should facilitate the cross-validation and expansion of these important findings.
Safety Operating Guide
Proper Disposal of Malabaricone B: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for the proper disposal of Malabaricone B, a naturally occurring diarylnonanoid with diverse biological activities. Adherence to these procedures is critical due to the compound's potential hazards.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value | Citations |
| Molecular Formula | C₂₁H₂₆O₄ | [1][2] |
| Molecular Weight | 342.43 g/mol | [1][2][3][4] |
| Appearance | Solid powder | |
| Storage Temperature | -20°C | [3][4][5] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. | [3] |
| Incompatibilities | Strong acids/alkalis, strong oxidizing/reducing agents. | [2][4] |
Hazard Identification and Safety Precautions
This compound is classified as harmful if swallowed (Acute toxicity, Oral, Category 4) and very toxic to aquatic life with long-lasting effects (Acute aquatic toxicity, Category 1; Chronic aquatic toxicity, Category 1)[4]. It is also cytotoxic to various cancer cell lines[5][6]. Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles with side-shields[2][4].
-
Skin and Body Protection: Wear impervious clothing to prevent skin contact[2][4].
-
Respiratory Protection: A suitable respirator should be used, especially when handling the powder form, in a well-ventilated area or under a chemical fume hood[2][4].
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is designed to be a general guideline; always consult and adhere to your institution's specific waste disposal policies and local, state, and federal regulations[4].
1. Waste Segregation and Collection:
-
Collect waste this compound, including pure compound and any contaminated materials (e.g., gloves, weighing paper, pipette tips), in a designated, compatible, and clearly labeled hazardous waste container.
-
Ensure the container is kept tightly closed when not in use[4].
-
Do not mix this compound waste with incompatible materials such as strong acids, alkalis, or strong oxidizing/reducing agents[2][4].
2. Spill Management:
-
In the event of a spill, immediately evacuate non-essential personnel from the area.
-
Wearing full PPE, contain the spill to prevent it from spreading or entering drains[2][4].
-
For liquid spills, absorb the material using an inert, non-combustible absorbent material like diatomite or universal binders[2][4].
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
Collect all contaminated materials and place them in the designated hazardous waste container.
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol[2][4].
3. Final Disposal:
-
All waste containing this compound must be disposed of as hazardous waste.
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
The waste must be transported to an approved and licensed waste disposal facility for proper treatment and disposal, in accordance with all applicable regulations[4].
Visualizing the Disposal Workflow
To further clarify the procedural flow for the proper disposal of this compound, the following diagrams illustrate the key decision-making and action steps.
Caption: Logical workflow for the safe handling and disposal of this compound.
Caption: Step-by-step experimental workflow for this compound disposal.
References
- 1. This compound | C21H26O4 | CID 163001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | CAS:63335-24-0 | Other Phenolic Compounds | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. This compound|63335-24-0|MSDS [dcchemicals.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
